Piceatannol
Description
This compound has been reported in Malus, Caragana tibetica, and other organisms with data available.
This compound is a polyhydroxylated stilbene extract from the seeds of Euphorbia lagascae, which inhibits protein tyrosine kinase Syk and induces apoptosis. (NCI)
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Wine grape (part of); Tsuga canadensis bark (part of).
Structure
2D Structure
Properties
IUPAC Name |
4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRPUGZCRXZLFL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040587 | |
| Record name | 3,5,3',4'-Tetrahydroxystilbene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,3',4'5-Tetrahydroxystilbene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10083-24-6, 4339-71-3 | |
| Record name | Piceatannol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10083-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,3',4,5'-Tetrahydroxystilbene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339713 | |
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| Record name | 3,3',4,5'-Tetrahydroxystilbene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piceatannol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08399 | |
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| Record name | piceatannol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,5,3',4'-Tetrahydroxystilbene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl] | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PICEATANNOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KS3LS0D4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3',4'5-Tetrahydroxystilbene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Piceatannol: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (trans-3,4,3′,5′-tetrahydroxystilbene) is a naturally occurring polyphenolic stilbenoid, structurally similar to resveratrol. It has garnered significant attention within the scientific community for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties.[1] This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, its intricate biosynthesis pathways, and its modulatory effects on key cellular signaling cascades. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Natural Sources of this compound
This compound is distributed across a variety of plant species, with notable concentrations found in fruits, particularly in their seeds and skins. Key natural sources include grapes, passion fruit, and various berries.[2][3] The concentration of this compound in these sources can vary depending on factors such as plant variety, growing conditions, and post-harvest handling.
Quantitative Analysis of this compound in Natural Sources
The following table summarizes the quantitative data on this compound content in various natural sources, standardized to provide a clear comparison for researchers.
| Natural Source | Plant Part | This compound Concentration (dry weight) | Reference |
| Passion Fruit (Passiflora edulis) | Seeds | 4.8 mg/g | [2] |
| Passion Fruit (P. longifilamentosa) | Seeds | 55.2 µg/g | [2] |
| Passion Fruit (P. edulis x P. caerulea) | Seeds | 44.7 µg/g | [2] |
| Red Grapes (Vitis vinifera) | Skin | 374 ng/g | [2] |
| White Grapes (Vitis vinifera) | Skin | 43 ng/g | [2] |
| Blueberries (Vaccinium corymbosum) | Fruit | 138-422 ng/g | [3] |
| Deerberry (Vaccinium stamineum) | Fruit | 138-422 ng/g | [3] |
| Lingonberry (Vaccinium vitis-idaea) | Fruit | Not detected | [3] |
| Red Wine | up to 311 µg/L | [2] |
Biosynthesis Pathways of this compound
This compound is synthesized in plants through the phenylpropanoid pathway, a complex network of enzymatic reactions that produces a wide array of secondary metabolites. The biosynthesis of this compound can occur through two primary routes, both originating from the general phenylpropanoid pathway.
General Phenylpropanoid Pathway to Stilbenoid Precursors
The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Alternatively, in some plants, L-tyrosine can be directly converted to p-coumaric acid by Tyrosine ammonia-lyase (TAL) .
This compound Biosynthesis from p-Coumaroyl-CoA
From the central precursor p-coumaroyl-CoA, two main pathways lead to the formation of this compound:
Route 1: Resveratrol as an Intermediate
This is the most commonly described pathway.
-
Stilbene synthase (STS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol (3,5,4'-trihydroxystilbene).[4]
-
Hydroxylation of Resveratrol: Resveratrol is then hydroxylated at the 3' position to yield this compound. This critical step can be catalyzed by several enzymes:
-
Cytochrome P450 monooxygenases (CYP): Specifically, enzymes like CYP1B1 have been shown to mediate this conversion.[5][6]
-
2-oxoglutarate-dependent dioxygenase (2-OGDD): This class of enzymes also possesses the ability to hydroxylate resveratrol.[7]
-
Polyphenol oxidase (PPO): PPO can exhibit cresolase activity, leading to the ortho-hydroxylation of resveratrol to form this compound.[7][8]
-
Route 2: Direct Synthesis from Caffeoyl-CoA
An alternative, less common pathway involves the direct synthesis of this compound from caffeoyl-CoA.
-
Hydroxylation of p-coumaroyl-CoA: p-coumaroyl-CoA is first hydroxylated to form caffeoyl-CoA.
-
Stilbene synthase (STS): STS then catalyzes the condensation of one molecule of caffeoyl-CoA with three molecules of malonyl-CoA to directly produce this compound.[4]
Caption: this compound biosynthesis pathways.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of this compound.
Extraction of this compound from Passion Fruit Seeds (Microwave-Assisted Extraction)
This protocol is adapted from a method for microwave-assisted extraction (MAE) of this compound from passion fruit seed cake.[2]
Materials and Reagents:
-
Dried and powdered passion fruit seeds
-
Ethanol (70% v/v)
-
Microwave extraction system
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Combine 0.25 g of dried passion fruit seed powder with 5 mL of 70% ethanol in a microwave-safe extraction vessel.
-
Place the vessel in the microwave extraction system.
-
Set the extraction parameters to a temperature of 87°C for a duration of 30 minutes.
-
Following extraction, centrifuge the mixture at 3,642 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
For multiple extraction cycles, repeat steps 1-5 with the remaining solid material.
-
Concentrate the pooled supernatant using a rotary evaporator under reduced pressure at 40°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
Store the this compound-rich extract at -20°C until further analysis.
References
- 1. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol, pterostilbene, and this compound in vaccinium berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cancer preventative agent resveratrol is converted to the anticancer agent this compound by the cytochrome P450 enzyme CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
Piceatannol and its Analogues: A Technical Guide to Chemical Structures, Biological Activities, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol, a naturally occurring stilbenoid, has garnered significant attention in the scientific community for its diverse pharmacological properties. As a hydroxylated analogue of resveratrol, this compound exhibits a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This technical guide provides an in-depth overview of the chemical structure of this compound and its analogues, summarizes key quantitative data on their biological activities, details relevant experimental protocols, and visualizes their modulation of critical signaling pathways.
Chemical Structure of this compound and its Analogues
This compound (trans-3,3',4,5'-tetrahydroxystilbene) is a polyphenol characterized by two aromatic rings linked by a methylene double bond.[3] Its chemical formula is C14H12O4, and its molecular weight is 244.24 g/mol .[4] The defining feature of this compound compared to its well-known precursor, resveratrol (3,4′,5-trans-trihydroxystilbene), is an additional hydroxyl group on one of its phenyl rings.[3] This structural difference is believed to contribute to its enhanced biological activities in some cases.
Several analogues of this compound have been identified and synthesized, each with unique structural modifications that can influence their biological effects. Notable analogues include:
-
Resveratrol: The direct metabolic precursor to this compound.[5]
-
Pinosylvin: A stilbenoid with a different hydroxylation pattern.
-
3,4′,5-trimethoxy-trans-stilbene: A methoxylated derivative.
-
Arachidin-1 and Arachidin-3: Prenylated stilbenoids.
-
ε-Viniferin: A resveratrol dimer.
The chemical structures of this compound and some of its key analogues are presented below.
Quantitative Biological Activity Data
The following tables summarize the cytotoxic activities (IC50 values) of this compound and its analogues against various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | T24 (Bladder Cancer) | 3.9 | [3] |
| This compound | HT1376 (Bladder Cancer) | 4.6 | [3] |
| This compound | C6 (Glioma) | >100 (in proliferating cells) | [3] |
| This compound | MCF-7 (Breast Cancer) | >100 | [6] |
| This compound | MDA-MB-231 (Breast Cancer) | 10-100 | [6] |
| This compound | MDA-MB-468 (Breast Cancer) | 10-100 | [6] |
| This compound | HUVECs (Endothelial Cells) | 5.11 (inhibition of VEGF-induced proliferation) | [7] |
| This compound | PK-15 (Porcine Kidney) | 0.0307 mg/mL (antiviral activity against PRV) | [8] |
| trans-ε-viniferin | HL-60 (Leukemia) | 5.6 ± 1.4 | [3] |
| trans-ε-viniferin | HepG2 (Liver Cancer) | 7.7 ± 0.2 | [3] |
| trans-ε-viniferin | AGS (Gastric Cancer) | 9.3 ± 0.3 | [3] |
| trans-ε-viniferin | MRC-5 (Normal Lung Fibroblasts) | 49.9 | [3] |
| trans-ε-viniferin | HH4 (Normal Hepatocytes) | 192.7 (24h), 177.9 (48h) | [3] |
Signaling Pathway Modulation
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of this compound on the NF-κB, JAK/STAT, and VEGF signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. This compound has been demonstrated to suppress NF-κB activation induced by various inflammatory agents.[1][4] It achieves this by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, which are critical steps for NF-κB's translocation to the nucleus and subsequent gene transcription.[4]
Caption: this compound inhibits the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cellular responses to cytokines. This compound has been identified as an inhibitor of JAK1, a key component of this pathway.[1] By inhibiting JAK1, this compound prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking their translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival.[9]
Caption: this compound inhibits the JAK/STAT signaling pathway.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling is critical for angiogenesis, the formation of new blood vessels. This compound has been shown to exert anti-angiogenic effects by directly binding to VEGF, thereby preventing it from activating its receptor (VEGFR).[7] This blockage inhibits downstream signaling cascades, including the Akt and Erk pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.[7]
Caption: this compound inhibits the VEGF signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and its analogues.
Synthesis of this compound
A common method for the synthesis of this compound involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][10]
Materials:
-
Triflate 8
-
(E)-alkenylboronoate 13
-
Pinacolborane 12
-
Alkyne 11
-
Palladium catalyst
-
Appropriate solvents and reagents for reaction work-up and purification.
Procedure:
-
Preparation of (E)-alkenylboronoate 13: The key intermediate 13 is prepared diastereoselectively by acid-catalyzed hydroboration of pinacolborane 12 to alkyne 11.[5]
-
Suzuki-Miyaura Cross-Coupling: The trans-stilbene skeleton of this compound is constructed by the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of triflate 8 with (E)-alkenylboronoate 13.[5]
-
Purification: The final product is purified using standard chromatographic techniques.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
This compound or its analogues dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., 10, 100, 250, and 500 μg/mL) for a specified period (e.g., 24, 48, or 72 hours).[11] Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-IκBα, IκBα, p-p65, p65, COX-2, GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[12]
-
SDS-PAGE: Separate 40 µg of protein per sample on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Materials:
-
RAW264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound or its analogues
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture RAW264.7 cells and treat them with LPS (e.g., 100 ng/mL) in the presence or absence of different concentrations of the test compound for 24 hours.[13]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate and incubate for 10-15 minutes at room temperature.[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Conclusion
This compound and its analogues represent a promising class of compounds with significant potential for therapeutic applications. Their ability to modulate key signaling pathways involved in inflammation, cancer, and angiogenesis underscores their importance in drug discovery and development. This technical guide provides a comprehensive resource for researchers and scientists working with these molecules, offering a foundation for further investigation into their mechanisms of action and therapeutic potential. The provided experimental protocols serve as a starting point for the in vitro and in vivo evaluation of these fascinating natural products.
References
- 1. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound, an Oxygenated Analog of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Characterization of the Anticancer Compound this compound from Sophora Interrupta Bedd - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Biological Activities of Piceatannol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (trans-3,4,3',5'-tetrahydroxystilbene), a natural analog of resveratrol, is a polyphenolic stilbene found in various plants, including grapes, passion fruit, and white tea.[1] Emerging as a compound of significant interest in the scientific community, this compound has demonstrated a broad spectrum of biological activities in vitro, including potent anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[1][2] This technical guide provides an in-depth overview of the in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.
Anticancer Activities
This compound exhibits significant anticancer effects across a variety of cancer cell lines by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest.[3][4][5]
Quantitative Data: Inhibition of Cancer Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Human Acute Myeloid Leukemia | 5.1 | 72 | [4] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.57 | Not Specified | [6] |
| T24 | Bladder Cancer | 3.9 | 48 | [3] |
| HT1376 | Bladder Cancer | 4.6 | 48 | [3] |
| J82 | Bladder Cancer | 27.7 | Not Specified | [7] |
| Caco-2 | Colorectal Cancer | 0-50 µg/mL (0-200 µM) | Not Specified | [5] |
| HCT-116 | Colorectal Cancer | 0-50 µg/mL (0-200 µM) | Not Specified | [5] |
| WM266-4 | Melanoma | 29.4 | Not Specified | [3] |
| A2058 | Melanoma | 15.6 | Not Specified | [3] |
| DU145 | Prostate Cancer | Not Specified | Not Specified | [4] |
| PC3 | Prostate Cancer | 74.3 | Not Specified | [3] |
| LNCaP | Prostate Cancer | 22.8 | Not Specified | [3] |
| MCF-7 | Breast Cancer | 65.6 | Not Specified | [3] |
| OV2008 | Ovarian Cancer | 29.1 | 48 | [3] |
Key Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several key signaling pathways. One of the primary mechanisms is the induction of apoptosis. This is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases.
Anti-inflammatory Activities
This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in various cell types.[2][8]
Quantitative Data: Inhibition of Inflammatory Mediators
| Cell Line | Stimulant | Mediator Inhibited | Concentration of this compound | % Suppression | Reference |
| RAW264.7 Macrophages | LPS | iNOS mRNA | 30 µM | 70.4 | [8] |
| RAW264.7 Macrophages | 3T3-L1-CM | iNOS mRNA | 30 µM | 69.2 | [8] |
| RAW264.7 Macrophages | LPS | TNF-α mRNA | 30 µM | 42.6 | [8] |
| RAW264.7 Macrophages | 3T3-L1-CM | TNF-α mRNA | 30 µM | 47.0 | [8] |
| RAW264.7 Macrophages | LPS | IL-6 mRNA | 30 µM | 27.3 | [8] |
| RAW264.7 Macrophages | 3T3-L1-CM | IL-6 mRNA | 30 µM | 42.1 | [8] |
| RAW264.7 Macrophages | LPS | NO Production | 30 µM | 80.3 | [8] |
| RAW264.7 Macrophages | LPS | TNF-α Production | 30 µM | 33.7 | [8] |
| RAW264.7 Macrophages | LPS | IL-6 Production | 30 µM | 66.5 | [8] |
LPS: Lipopolysaccharide, 3T3-L1-CM: Conditioned medium from 3T3-L1 adipocytes, iNOS: Inducible nitric oxide synthase, NO: Nitric oxide, TNF-α: Tumor necrosis factor-alpha, IL-6: Interleukin-6.
Key Signaling Pathways in Anti-inflammatory Activity
A crucial mechanism underlying this compound's anti-inflammatory effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Antioxidant Activities
This compound demonstrates significant antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.[9][10]
Quantitative Data: Antioxidant Capacity
The antioxidant capacity of this compound has been evaluated using various in vitro assays.
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | 40.2 | [11] |
| Aβ Peptide (1-42) Aggregation Inhibition | 0.48 | [11] |
Neuroprotective Activities
In vitro studies suggest that this compound may have a neuroprotective role by protecting neuronal cells from oxidative stress and amyloid-beta (Aβ)-induced toxicity, which are implicated in neurodegenerative diseases.[9][12]
Quantitative Data: Neuroprotective Effects
| Assay | Cell Line | Treatment | This compound Concentration | Effect | Reference |
| Cell Viability | SH-SY5Y | Aβ peptide (25-35) | Not specified | Increased cell viability | [11] |
| Cell Viability | PC-12 | H2O2 | Not specified | Attenuated cell death | [12] |
| Sirt1/FoxO1 Pathway | Hippocampal Neurons | Ischemia/Reperfusion | Low and high doses | Activated the pathway | [13][14] |
Antiviral Activities
This compound has been shown to inhibit the replication of several viruses in vitro.
Quantitative Data: Antiviral Efficacy
| Virus | Cell Line | IC50 | Reference |
| Pseudorabies virus (PRV) | PK-15 | 0.0307 mg/mL | [15][16][17][18] |
| Herpes Simplex Virus-1 (HSV-1) | Not Specified | 47.5 µM | [19] |
| Herpes Simplex Virus-2 (HSV-2) | Not Specified | 45.0 µM | [19] |
| Human Cytomegalovirus (HCMV) | WI-38 | 20 µM (effective concentration) | [19] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
-
Protocol Overview:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[20]
-
Treat cells with various concentrations of this compound for the desired duration.[20]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[20][21]
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[20][21][22]
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[20]
-
2. Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells.
-
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[23][24][25]
-
Protocol Overview:
-
Harvest cells and create a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[23][26]
-
Incubate for 1-2 minutes at room temperature.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.[23][26]
-
Calculate the percentage of viable cells.[23]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which varies throughout the cell cycle.[27]
-
Protocol Overview:
Western Blot Analysis for NF-κB Pathway
Western blotting is a technique used to detect specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., p65, IκBα).
-
Protocol Overview:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the NF-κB pathway proteins of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Antioxidant Capacity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: The DPPH radical is a stable free radical that has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured to determine the radical scavenging activity.[30]
-
Protocol Overview:
-
Prepare a solution of DPPH in methanol.
-
Mix the DPPH solution with various concentrations of this compound.
-
Incubate the mixture in the dark for a specific period (e.g., 30 minutes).[31]
-
Measure the absorbance at a specific wavelength (typically around 517 nm).[31]
-
Calculate the percentage of DPPH radical scavenging.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: The ABTS radical cation is generated by the oxidation of ABTS. In the presence of an antioxidant, the colored ABTS radical cation is reduced back to its colorless form. The decrease in absorbance is proportional to the antioxidant capacity.[32]
-
Protocol Overview:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.[31][32]
-
Dilute the ABTS radical cation solution to a specific absorbance.
-
Mix the ABTS radical cation solution with various concentrations of this compound.
-
Incubate for a specific period.
-
Measure the absorbance at a specific wavelength (typically around 734 nm).[31]
-
Calculate the percentage of ABTS radical cation scavenging.
-
Measurement of Anti-inflammatory Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Principle: A specific antibody for the cytokine of interest is coated onto a microplate. The sample containing the cytokine is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.
-
Protocol Overview:
-
Coat a 96-well plate with a capture antibody specific for the cytokine (e.g., TNF-α, IL-6).
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants (from cells treated with or without this compound) and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme.
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate and add a substrate for the enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Conclusion
The in vitro evidence presented in this technical guide strongly supports the potential of this compound as a promising candidate for further investigation in the fields of oncology, immunology, neuropharmacology, and virology. The comprehensive quantitative data and detailed methodologies provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the design of future studies to explore the therapeutic applications of this multifaceted natural compound. Further research is warranted to translate these in vitro findings into in vivo models and ultimately, to clinical applications.
References
- 1. This compound: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 2. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological Evaluation of this compound, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by this compound and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Protects PC-12 Cells against Oxidative Damage and Mitochondrial Dysfunction by Inhibiting Autophagy via SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound protects against cerebral ischemia/reperfusion‑induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound as an Antiviral Inhibitor of PRV Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. cyrusbio.com.tw [cyrusbio.com.tw]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Trypan Blue Cell Viability Staining: Protocol & Applications | Revvity [revvity.com]
- 26. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. cancer.wisc.edu [cancer.wisc.edu]
- 28. wp.uthscsa.edu [wp.uthscsa.edu]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. 2.5. In- vitro anti-oxidant assays [bio-protocol.org]
- 32. ijprajournal.com [ijprajournal.com]
The Pharmacological Landscape of Piceatannol: A Technical Guide
An In-depth Examination of a Promising Stilbenoid for Researchers and Drug Development Professionals
Piceatannol (3,3′,4,5′-tetrahydroxy-trans-stilbene), a natural analog and metabolite of resveratrol, is a polyphenolic stilbene found in various plants, including grapes, passion fruit, and white tea. Emerging as a compound of significant scientific interest, this compound exhibits a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective properties. Its structural distinction from resveratrol—an additional hydroxyl group—may contribute to its enhanced bioavailability and, in some cases, superior biological activity. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and elucidation of key signaling pathways to support further research and development.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound across various pharmacological domains, providing a comparative reference for its potency.
Table 1: Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents this compound's efficacy in inhibiting the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference(s) |
| HL-60 | Acute Myeloid Leukemia | 72 | 5.1 | |
| K562 | Chronic Myeloid Leukemia | 72 | ~10-40 | |
| HUT78 | Cutaneous T-cell Lymphoma | 72 | ~24 | |
| A2058 | Melanoma | 72 | 15.6 | |
| WM266-4 | Melanoma | 72 | 29.4 | |
| MCF-7 | Breast Cancer | 24 | >50 | |
| T24 | Bladder Cancer | 48 | 3.9 | |
| HT1376 | Bladder Cancer | 48 | 4.6 | |
| Caco-2 | Colorectal Cancer | 72 | 17 | |
| HCT-116 | Colorectal Cancer | - | - | |
| A549 | Lung Cancer | - | - | |
| PANC-1 | Pancreatic Cancer | 48 | 21.82 | |
| SW1990 | Pancreatic Cancer | 48 | 30.69 | |
| DU145 | Prostate Cancer | - | - | |
| OV2008 | Ovarian Cancer | 48 | 29.1 |
Table 2: Anti-inflammatory & Cardiovascular Activity
This table details the effective concentrations of this compound in modulating key markers of inflammation and its effects on cardiovascular targets.
| Activity | Model System | Effect | Effective Concentration/Dose | Reference(s) |
| Anti-inflammatory | ||||
| iNOS & COX-2 Inhibition | Dextran Sulfate Sodium (DSS)-induced mouse colitis | Attenuated protein expression | 10 mg/kg (oral admin.) | |
| iNOS & COX-2 Inhibition | TPA-treated mouse skin | Attenuated expression | - | |
| Pro-inflammatory Cytokine Suppression (NO, PGE₂, TNF-α, IL-6) | IL-1β-induced human osteoarthritic chondrocytes | Attenuated production | - | |
| NF-κB Activation Inhibition | TNF-α-stimulated Human Myeloid Cells | Suppressed DNA binding activity | - | |
| Cardiovascular | ||||
| Action Potential Duration (APD) Prolongation | Rat ventricular cells | Marked prolongation | 3-100 µmol/L | |
| Ito (transient outward K⁺ current) Inhibition | Rat ventricular cells | IC50 = 44.1 µM | - | |
| IKss (steady-state outward K⁺ current) Inhibition | Rat ventricular cells | IC50 = 118.7 µM | - | |
| eNOS Phosphorylation | Human endothelial cells | Stimulated NO production | Dose-dependent |
Key Experimental Protocols
This section provides standardized methodologies for assessing the pharmacological properties of this compound, synthesized from protocols described in the cited literature.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.1%).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.
Protein Expression Analysis (Western Blot)
This protocol is used to detect and quantify the expression levels of specific proteins in cells treated with this compound, which is crucial for elucidating its mechanism of action on signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary targets of this compound within these cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to suppress NF-κB activation, contributing to its anti-inflammatory and anticancer effects.
Caption: this compound inhibits NF-κB signaling by targeting IKK and p65.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is critical for cell proliferation, growth, and survival. Dysregulation of this pathway is common in cancer. This compound has been demonstrated to inhibit this pathway, thereby suppressing cancer cell proliferation and inducing apoptosis.
Caption: this compound suppresses cell survival by inhibiting PI3K and Akt.
Attenuation of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, inflammation, and cell growth. This compound inhibits this pathway, which is implicated in its anti-inflammatory and anticancer activities.
Caption: this compound blocks inflammatory signaling by inhibiting JAK phosphorylation.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential across a range of preclinical models, targeting fundamental cellular processes involved in cancer, inflammation, and cardiovascular disease. Its ability to modulate multiple critical signaling pathways, often with greater potency than its parent compound resveratrol, underscores its promise as a lead compound for drug development.
Future research should focus on several key areas. Firstly, more extensive in vivo studies are required to validate the efficacy and safety of this compound in more complex biological systems and to establish optimal dosing regimens. Secondly, a deeper understanding of its pharmacokinetics and metabolism in humans is essential for clinical translation. Finally, medicinal chemistry efforts could be directed at synthesizing more stable and potent derivatives of this compound to enhance its therapeutic index. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable natural compound.
Discovery and history of Piceatannol in plants
An In-depth Technical Guide to the Discovery and History of Piceatannol in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (trans-3,4,3',5'-tetrahydroxystilbene), a natural stilbenoid and a structural analog of resveratrol, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound in the plant kingdom. It details the initial isolation, key milestones in its identification across various plant species, and quantitative data on its prevalence. Furthermore, this guide outlines detailed experimental protocols for extraction and quantification and illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Timeline
The journey of this compound discovery began in the mid-20th century, with its initial isolation and characterization from plant sources. The timeline below highlights the key milestones in the identification of this compound in various botanicals.
-
1984: this compound was first isolated from the seeds of Euphorbia lagascae, where it was identified as an antileukemic principle.[1] This marked the formal discovery of the compound in the plant kingdom.
-
Subsequent Discoveries: Following its initial discovery, this compound was identified in a variety of other plant species, expanding the understanding of its natural distribution. These include:
-
Grapes (Vitis vinifera): this compound has been detected in grape skins, contributing to the pool of bioactive stilbenoids in this widely consumed fruit.[2][3]
-
Passion Fruit (Passiflora edulis): The seeds of passion fruit have been identified as a particularly rich source of this compound.[4][5][6]
-
White Tea (Camellia sinensis): This popular beverage has also been found to contain this compound.
-
Japanese Knotweed (Polygonum cuspidatum): Known for its high resveratrol content, this plant also contains this compound.[7]
-
Rhodomyrtus tomentosa (Rose Myrtle): This fruit, used in traditional medicine, is a notable source of this compound.[8][9][10]
-
Sophora interrupta: this compound has also been isolated from this plant species.
-
Quantitative Analysis of this compound in Plants
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content from various sources, providing a comparative overview for researchers seeking potent natural sources of this compound.
| Plant Species | Plant Part | This compound Content | Reference |
| Vitis vinifera (Cabernet Sauvignon) | Berries | 0.78 µg/g fresh weight | [4][11] |
| Vitis vinifera (21 red grape varieties) | Skins | Up to 72.1 µg/g fresh weight | [12] |
| Passiflora edulis | Seeds | 4.8 mg/g freeze-dried seed | [5] |
| Passiflora edulis | Seeds | 5.7 mg/g | [4] |
| Passiflora edulis | Seed Extract Powder | 37.06 µg/mg | [13] |
| Passiflora edulis 'Flavicarpa' | Seeds | 20.8 ± 0.4 mg/kg | [14] |
| Passiflora edulis 'Sims' | Seeds | 14.6 ± 0.2 mg/kg | [14] |
| Rhodomyrtus tomentosa | Fruit | 2.3 mg/g dry weight | [8][9][10] |
| Vaccinium species (Blueberries) | Berries | Up to 422 ng/g | [11] |
Experimental Protocols
Extraction of this compound from Passion Fruit Seeds
This section details a common methodology for the extraction of this compound from passion fruit seeds, a well-documented rich source.
Materials and Equipment:
-
Dried and powdered passion fruit seeds
-
Ethanol (60%)
-
Reflux apparatus
-
Filtration system (e.g., Whatman filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, powdered passion fruit seeds.
-
Add 100 mL of 60% ethanol to the seed powder.
-
Perform reflux extraction for 1 hour.
-
Filter the resulting solution to separate the extract from the solid seed residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound-rich extract.[15]
A more advanced and efficient method for this compound extraction is Microwave-Assisted Extraction (MAE). A sequential MAE at 87 °C, with 70% ethanol for 30 minutes per cycle, has been shown to yield a high concentration of this compound.[16]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series with a Diode-Array Detector (DAD) or equivalent.[17]
-
Column: C18 Agilent Poroshell 120 (100 mm × 4.6 mm i.d., 2.7 μM particle size) or similar reverse-phase column.[17]
-
Mobile Phase:
-
Gradient Elution: A typical gradient involves a linear increase in the proportion of Solvent B over time to ensure the separation of this compound from other compounds in the extract.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: 320 nm.[11]
-
Injection Volume: 20 µL.[11]
Procedure:
-
Prepare standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Prepare the plant extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standard solutions and the sample extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and immune responses.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the transcription factor NF-κB, a critical regulator of inflammatory responses.[18][19][20] It achieves this by suppressing the IκBα kinase (IKK) and the phosphorylation of the p65 subunit of NF-κB.[18]
JAK/STAT Signaling Pathway
This compound can also inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for cytokine-mediated cellular responses.[19][21] Specifically, it has been shown to inhibit the activation of JAK2 and STAT3.[21]
Syk Kinase Signaling
This compound is a known inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of various immune cells.[19][22][23][24] By inhibiting Syk, this compound can modulate immune responses, such as mast cell degranulation.[22]
Conclusion
This compound, since its initial discovery, has emerged as a significant natural compound with a broad spectrum of biological activities. Its presence in various edible plants, particularly in high concentrations in passion fruit seeds and Rhodomyrtus tomentosa, makes it an accessible compound for further research and potential therapeutic applications. The detailed methodologies for its extraction and quantification, along with the elucidation of its effects on key signaling pathways, provide a solid foundation for future investigations into its pharmacological potential. This guide serves as a comprehensive resource for scientists dedicated to exploring the full therapeutic promise of this compound.
References
- 1. This compound, a stilbene phytochemical, inhibits mitochondrial F0F1-ATPase activity by targeting the F1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ojs.openagrar.de [ojs.openagrar.de]
- 3. This compound: The other potent antioxidant in grapes and wine | MDedge [ma1.mdedge.com]
- 4. Constituent Characteristics and Functional Properties of Passion Fruit Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is superior to resveratrol in promoting neural stem cell differentiation into astrocytes - Food & Function (RSC Publishing) DOI:10.1039/C6FO00685J [pubs.rsc.org]
- 7. staffweb.wilkes.edu [staffweb.wilkes.edu]
- 8. The Health Beneficial Properties of Rhodomyrtus tomentosa as Potential Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. This compound, a potent bioactive stilbene, as major phenolic component in Rhodomyrtus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. jppres.com [jppres.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound attenuates lipopolysaccharide-induced NF-kappaB activation and NF-kappaB-related proinflammatory mediators in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-mediated JAK2/STAT3 signaling pathway inhibition contributes to the alleviation of oxidative injury and collagen synthesis during pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound, a Syk-selective tyrosine kinase inhibitor, attenuated antigen challenge of guinea pig airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. cancer-research-network.com [cancer-research-network.com]
Piceatannol as a Phytoalexin: A Technical Guide to its Role in Plant Stress Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piceatannol, a naturally occurring stilbenoid and a hydroxylated analog of resveratrol, is a critical phytoalexin in the defense mechanisms of various plants. Its synthesis is markedly induced in response to a range of biotic and abiotic stressors, including fungal pathogens, ultraviolet (UV) radiation, and ozone. This technical guide provides a comprehensive overview of the role of this compound in plant stress responses, detailing the signaling pathways that regulate its production, experimental protocols for its induction and quantification, and a summary of its antimicrobial and antioxidant activities. This document is intended to serve as a resource for researchers in plant biology, natural product chemistry, and drug development.
Introduction
Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogen attack or environmental stress. This compound (3,4,3',5'-tetrahydroxy-trans-stilbene) is a prominent member of the stilbene family of phytoalexins, which are characterized by a C6-C2-C6 carbon skeleton. Found in a variety of plants, including grapes (Vitis vinifera), passion fruit (Passiflora edulis), and sugarcane, this compound exhibits a broad spectrum of biological activities, including potent antioxidant and antimicrobial properties.[1][2][3] The induction of this compound biosynthesis is a key component of the plant's innate immune system, providing a rapid and localized defense against invading pathogens and protection from damaging environmental conditions. Understanding the molecular mechanisms underlying this compound production is crucial for developing strategies to enhance plant disease resistance and for the potential exploitation of this bioactive compound in pharmaceutical and nutraceutical applications.
This compound Biosynthesis and its Induction by Stress
This compound is synthesized from the general phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. The key enzymatic steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, which is then condensed with three molecules of malonyl-CoA by stilbene synthase (STS) to produce resveratrol. Subsequently, resveratrol is hydroxylated at the 3' position by a cytochrome P450-dependent monooxygenase, likely a resveratrol 3'-hydroxylase, to yield this compound. The expression of the genes encoding these biosynthetic enzymes is tightly regulated and is induced by various stress signals.
Biotic Stress
Fungal pathogens are potent inducers of this compound biosynthesis. Infection of grapevine (Vitis vinifera) with Botrytis cinerea, the causal agent of gray mold, leads to a significant accumulation of this compound in the infected tissues.[2] This response is part of the plant's hypersensitive response, which aims to limit the spread of the pathogen.
Abiotic Stress
Abiotic stressors also play a crucial role in the induction of this compound. Ultraviolet (UV) radiation, particularly UV-C, has been shown to be a strong elicitor of this compound accumulation in grape leaves and passion fruit calluses.[4][5] This response is thought to be a protective mechanism against UV-induced DNA damage and oxidative stress. Ozone exposure is another abiotic stressor that can trigger the production of phytoalexins, including stilbenes, in plants.[6]
Signaling Pathways Regulating this compound Biosynthesis
The induction of this compound biosynthesis in response to stress is mediated by complex signaling networks. These pathways involve the perception of stress signals, the activation of downstream signaling cascades, and the regulation of transcription factors that control the expression of stilbene biosynthetic genes.
Mitogen-Activated Protein Kinase (MAPK) Cascade
The MAPK signaling cascade is a central component in plant defense signaling. Upon perception of stress signals, a phosphorylation cascade is initiated, leading to the activation of specific MAPKs. In grapevine, the activation of MAPK cascades is essential for the induction of stilbene synthase (STS) gene expression.[7] This activation ultimately leads to the phosphorylation and activation of downstream transcription factors.
Jasmonate and Salicylate Signaling
The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key regulators of plant defense responses. Jasmonates, in particular, are known to play a crucial role in the induction of phytoalexin biosynthesis.[2][8] The JA signaling pathway involves the degradation of JAZ repressor proteins, which leads to the activation of MYC and WRKY transcription factors.[9]
Transcription Factors
WRKY and MYB transcription factors are key regulators of stilbene synthase gene expression.[9][10] In grapevine, specific WRKY and MYB proteins have been shown to bind to the promoters of STS genes, thereby activating their transcription in response to stress signals.[10][11] The combinatorial regulation by these transcription factors allows for a fine-tuned response to different stressors.
Quantitative Data on this compound Accumulation
The accumulation of this compound varies significantly depending on the plant species, the type and intensity of the stressor, and the tissue being analyzed. The following tables summarize quantitative data from various studies.
Table 1: this compound Accumulation in Response to Biotic Stress
| Plant Species | Tissue | Stressor | This compound Concentration (µg/g fresh weight) | Reference |
| Vitis vinifera | Berries | Botrytis cinerea | 0.052 | [2] |
Table 2: this compound Accumulation in Response to Abiotic Stress
| Plant Species | Tissue | Stressor | This compound Concentration | Reference |
| Passiflora edulis | Callus | UV Irradiation | 2.17 - 5.31 µg/g | [4] |
| Vitis vinifera | Grapes | UV-C Irradiation | 86-fold increase (total stilbenoids) | [5] |
| Melissa officinalis | Plants | Ozone (80 ppb for 35 days) | Upregulation of phenylpropanoid biosynthesis genes | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a phytoalexin.
Induction of this compound Biosynthesis
-
Fungal Culture: Culture Botrytis cinerea on potato dextrose agar (PDA) plates at 20-22°C for 10-14 days under a 12-hour photoperiod with UV-A light to induce sporulation.[12][13]
-
Spore Suspension Preparation: Flood the culture plates with sterile distilled water and gently scrape the surface to release the conidia. Filter the suspension through sterile gauze to remove mycelial fragments.[12][13]
-
Spore Concentration Adjustment: Determine the conidia concentration using a hemocytometer and adjust to 1 x 105 conidia/mL with sterile distilled water.[12]
-
Inoculation: Apply droplets (e.g., 5 µL) of the spore suspension onto the surface of detached or attached grapevine leaves.[13]
-
Incubation: Place the inoculated leaves in a humid chamber at 25°C with a 12-hour photoperiod for 7 days to allow for infection and this compound induction.[12]
-
Sample Preparation: Arrange grape bunches on a non-reflective surface.
-
UV-C Treatment: Expose the grapes to UV-C radiation (254 nm) at a specified dose. For example, a daily application for three days before harvest has been shown to be effective.[5]
-
Incubation: Store the irradiated grapes under controlled conditions (e.g., room temperature in the dark) for a defined period (e.g., 24-48 hours) to allow for the accumulation of this compound.
Extraction and Quantification of this compound
-
Sample Preparation: Defat passion fruit seed powder.
-
Extraction: Perform PLE using a mixture of ethanol and water (e.g., 50-75% ethanol) at elevated temperature (e.g., 70°C) and pressure (e.g., 10 MPa).[1][14]
-
Extract Collection: Collect the extract and concentrate it under reduced pressure.
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase C18 column is suitable for the separation of stilbenes.[8][15]
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.2% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[15][16][17][18]
-
Example Gradient: Start with a high percentage of the aqueous phase, and gradually increase the percentage of the organic solvent over the run time to elute the compounds.[2]
-
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound, which is around 325 nm.[8]
-
Quantification: Prepare a calibration curve using a pure standard of this compound to quantify its concentration in the plant extracts.
Conclusion
This compound is a vital phytoalexin that plays a significant role in the defense mechanisms of plants against a variety of biotic and abiotic stresses. Its synthesis is tightly regulated by complex signaling networks, offering multiple points for potential intervention to enhance plant resilience. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further investigate the role of this compound in plant biology and to explore its potential applications in agriculture and medicine. Further research is warranted to fully elucidate the intricate regulatory mechanisms and to optimize methods for the production and extraction of this promising bioactive compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. ojs.openagrar.de [ojs.openagrar.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Daily Preharvest UV-C Light Maintains the High Stilbenoid Concentration in Grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ozone Treatment as an Approach to Induce Specialized Compounds in Melissa officinalis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple and sensitive HPLC-UV method for the quantification of this compound analog trans-3,5,3',4'-tetramethoxystilbene in rat plasma and its application for a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Combinatorial Regulation of Stilbene Synthase Genes by WRKY and MYB Transcription Factors in Grapevine (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MYB30 and MYB14 form a repressor–activator module with WRKY8 that controls stilbene biosynthesis in grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Piceatannol Bioavailability and Metabolism In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of piceatannol's bioavailability, pharmacokinetics, and metabolic fate in vivo. This compound, a natural analog of resveratrol, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects[1][2]. A thorough understanding of its behavior within a biological system is paramount for translating these promising in vitro findings into viable clinical applications. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the core metabolic pathways to support further research and development.
Bioavailability and Pharmacokinetic Profile
This compound, like many polyphenolic compounds, exhibits limited oral bioavailability, which is a critical consideration for its development as a therapeutic agent.[3][4]. In vivo studies, primarily conducted in rat models, have established key pharmacokinetic parameters following both intravenous and oral administration.
Following intravenous (IV) administration in Sprague-Dawley rats, this compound is characterized by a high volume of distribution (Vd), suggesting extensive distribution into tissues, and a high hepatic clearance rate[1][3][4]. The plasma elimination half-life after an IV dose has been reported as 4.23 hours, though a much longer urinary elimination half-life of 19.88 hours suggests potential for longer retention within the body[1][3]. The absolute oral bioavailability is relatively low, estimated at 6.99 ± 2.97%[5][6].
Upon oral (intragastric) administration, this compound is absorbed, and its metabolites are readily detected in plasma. The area under the plasma concentration curve (AUC) for this compound and its metabolites increases in a dose-dependent manner[7]. Interestingly, while the AUC for total this compound (parent compound and metabolites) is less than that for total resveratrol, the AUC for the parent this compound compound is significantly greater than that of parent resveratrol, suggesting higher metabolic stability of this compound itself[7][8].
Table 1: Summary of In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Administration Route | Dose | Value | Animal Model | Reference |
|---|---|---|---|---|---|
| AUC | Intravenous | 10 mg/kg | 8.48 ± 2.48 µg·h/mL | Sprague-Dawley Rats | [3][4] |
| Plasma t½ | Intravenous | 10 mg/kg | 4.23 h | Sprague-Dawley Rats | [1] |
| Urine t½ | Intravenous | 10 mg/kg | 19.88 ± 5.66 h | Sprague-Dawley Rats | [3][4] |
| Clearance (CL) | Intravenous | 10 mg/kg | 2.13 ± 0.92 L/h/kg | Sprague-Dawley Rats | [3][4] |
| Volume of Distribution (Vd) | Intravenous | 10 mg/kg | 10.76 ± 2.88 L/kg | Sprague-Dawley Rats | [3][4] |
| Cmax (this compound) | Intragastric | 360 µmol/kg | 8.1 µM | Sprague-Dawley Rats | [1] |
| AUC (Intact this compound) | Intragastric (co-admin w/ Resveratrol) | 180 µmol/kg | 8.6 µmol·h/L | Sprague-Dawley Rats | [7] |
| Absolute Bioavailability | Oral vs. Intravenous | N/A | 6.99 ± 2.97% | Sprague-Dawley Rats |[5][6] |
In Vivo Metabolism of this compound
This compound undergoes extensive and complex metabolism in vivo, primarily through Phase II conjugation reactions: glucuronidation, sulfation, and methylation.[9][10]. These processes rapidly convert the parent compound into various metabolites, significantly influencing its biological activity and clearance.
-
Glucuronidation: This is a major metabolic pathway for this compound. Following administration, glucuronidated compounds are the main metabolites found[1][2]. This compound monoglucuronide is consistently identified as the most abundant metabolite in vivo[6][8]. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: this compound is also a substrate for sulfotransferases (SULTs), leading to the formation of monosulfated and disulfated metabolites[1][11][12]. In vitro studies using human liver cytosol and recombinant SULT isoforms have identified SULT1A12, 1A3, and 1E1 as key enzymes in the formation of monosulfates, while SULT1A21 and SULT1A3 are also involved[11][12].
-
Methylation: The catechol structure of this compound allows for O-methylation by Catechol-O-methyltransferase (COMT)[1][10]. This pathway generates two pharmacologically active metabolites: isorhapontigenin and rhapontigenin[5][6][10]. Studies have shown that upon intravenous administration in rats, approximately 17.70% and 4.02% of this compound is converted to isorhapontigenin and rhapontigenin, respectively[10].
It is also noteworthy that this compound itself can be a metabolite of resveratrol, formed via hydroxylation by cytochrome P450 enzymes, particularly CYP1B1[1][13].
Table 2: Major Identified In Vivo Metabolites of this compound | Metabolite | Metabolic Pathway | Key Enzyme(s) | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound Monoglucuronides | Glucuronidation | UGTs | The most abundant class of metabolites found in vivo.[1][6][8] | | This compound Monosulfates | Sulfation | SULTs (1A1, 1A3, 1E1, etc.) | Two distinct monosulfate peaks have been identified.[1][11] | | This compound Disulfate | Sulfation | SULTs (1A1, 1B1) | A product of extensive sulfation.[1][12] | | Isorhapontigenin (O-methyl this compound) | Methylation | COMT | A major, pharmacologically active methylated metabolite.[5][7][10] | | Rhapontigenin (O-methyl this compound) | Methylation | COMT | A pharmacologically active methylated metabolite.[5][10] | | O-methyl this compound conjugates | Methylation + Conjugation | COMT, UGTs/SULTs | Methylated metabolites can undergo further glucuronidation or sulfation.[7][9] |
Metabolic Pathways and Experimental Workflow Visualization
To clarify the complex biotransformation of this compound and the typical process for its analysis, the following diagrams are provided.
Caption: Metabolic pathways of this compound in vivo.
Caption: General experimental workflow for in vivo pharmacokinetic analysis.
Key Experimental Protocols
The characterization of this compound's pharmacokinetics and metabolism relies on well-defined experimental procedures. The methodologies described below are synthesized from multiple in vivo studies.[3][4][14][15].
A. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used[3][4][10]. Animals are often cannulated (e.g., in the jugular vein) to allow for serial blood sampling without causing undue stress[3][4].
-
Dosing:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol, ethanol, and saline) and administered as a single bolus dose, typically around 10 mg/kg[3][4].
-
Intragastric/Oral (PO): this compound is suspended in a vehicle like carboxymethylcellulose and administered by gavage at doses ranging from 90 to 360 µmol/kg[7].
-
-
Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) into heparinized tubes[3][4].
-
Urine: For excretion studies, animals are housed in metabolic cages to allow for the collection of urine over extended periods (e.g., up to 84 hours)[1][3].
-
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
B. Analytical Methodology for Quantification
-
Sample Preparation: A simple protein precipitation step is typically sufficient. An internal standard (e.g., 4-methylumbelliferone) is added to a small volume of plasma (e.g., 100 µL), followed by a larger volume of a cold organic solvent like acetonitrile to precipitate proteins[14][15]. The sample is vortexed and centrifuged, and the resulting supernatant is collected for analysis.
-
Chromatographic Separation:
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method[14][15][16].
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly employed[14][15].
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used to separate this compound from its metabolites and endogenous plasma components[16].
-
-
Detection and Quantification:
-
Fluorescence Detection: This is a highly sensitive method for this compound, with typical excitation and emission wavelengths around 320 nm and 420 nm, respectively[14][15].
-
UV Detection: Detection is also possible with UV detectors, typically at a wavelength of 310-325 nm[6][14].
-
Mass Spectrometry (MS): For metabolite identification and confirmation, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the determination of the mass-to-charge ratio (m/z) of the parent compound and its fragments, confirming the identity of metabolites like this compound glucuronide (m/z 419)[13][15].
-
-
Validation: The analytical method is validated for linearity, precision, accuracy, and extraction efficiency, with a limit of quantitation typically in the low ng/mL range[14][15].
Conclusion and Implications
The in vivo disposition of this compound is defined by extensive tissue distribution and rapid, complex metabolism. The primary metabolic routes are glucuronidation, sulfation, and methylation, leading to a diverse array of metabolites, some of which may possess their own biological activity. While the oral bioavailability of the parent compound is low, its relative metabolic stability compared to resveratrol and its effective conversion to active methylated derivatives are promising attributes[5][7].
For drug development professionals, these findings underscore the necessity of considering the metabolic profile in study design. Future research should focus on:
-
Characterizing the pharmacological activity of the major metabolites (glucuronides, sulfates, and methylated forms) to determine if they contribute to the overall therapeutic effect.
-
Investigating strategies to enhance oral bioavailability, such as novel formulation technologies or co-administration with metabolic inhibitors.
-
Conducting pharmacokinetic studies in human subjects to bridge the translational gap from preclinical models.
By building upon this foundational knowledge of this compound's in vivo behavior, the scientific community can more effectively harness its therapeutic potential.
References
- 1. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotransformation of this compound, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro sulfation of this compound by human liver cytosol and recombinant sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of this compound in rat serum and liver microsomes: pharmacokinetics and phase I and II biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Piceatannol Extraction from Passion Fruit Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Passion fruit (Passiflora edulis) seeds, often discarded as a byproduct of juice production, are a rich source of the stilbenoid piceatannol (3,4,3′,5′-tetrahydroxy-trans-stilbene). This compound, a resveratrol analog, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1] Its potential therapeutic applications span from cancer prevention and cardiovascular protection to neuroprotection and anti-aging skin treatments.[2][3][4][5] These diverse biological activities are attributed to its ability to modulate various cellular signaling pathways.[2][6]
These application notes provide detailed protocols for the extraction of this compound from passion fruit seeds using various methods, including conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Additionally, methods for purification and insights into this compound's molecular mechanisms are presented to support further research and drug development endeavors.
Passion Fruit Seed Composition
Passion fruit seeds are composed of lipids, proteins, carbohydrates, and dietary fiber. The lipid content, primarily linoleic acid, makes defatting a crucial preliminary step in achieving higher purity this compound extracts.[4][7]
This compound Extraction Methods: A Comparative Overview
Several techniques have been optimized for the extraction of this compound from passion fruit seeds. The choice of method depends on factors such as desired yield, extraction time, solvent consumption, and environmental considerations. Below is a summary of quantitative data from various studies.
Table 1: Comparison of this compound Extraction Methods and Yields
| Extraction Method | Solvent | Temperature (°C) | Time (min) | This compound Yield/Concentration | Reference |
| Conventional Solid-Liquid | 70% Ethanol | 80 | 30 | 3.68 g/100 g seed dry basis | [8][9] |
| Ultrasound-Assisted (UAE) | 80% Ethanol | 70 | 30 | 4.5 ± 0.17 mg/g of dried seeds | [10][11] |
| Ultrasound-Assisted (UAE) | Ethanol | - | - | Significant amounts of this compound | [12] |
| Ultrasound-Assisted (UAE) | Acetone | - | - | Significant amounts of this compound | [12] |
| Microwave-Assisted (MAE) | 70% Ethanol | 87 | 30 (per cycle) | 27.17 ± 0.9 µg/mg of extract | [13] |
| Soxhlet | - | - | 120 | 13.03 ± 0.4 µg/mg of extract | [13] |
| Pressurized Liquid (PLE) | 50% Ethanol | 70 | - | 18.590 mg/g dried and defatted bagasse | [14] |
| Pressurized Liquid (PLE) | 75% Ethanol | 70 | - | ~6 mg/g defatted by-product | [15] |
| QuEChERS | - | - | - | 14.6 - 20.8 mg/kg in seeds | [16] |
Experimental Protocols
Protocol 1: Sample Preparation - Defatting of Passion Fruit Seeds
For methods requiring defatted seeds, a preliminary extraction to remove the lipid content is necessary. Supercritical Fluid Extraction (SFE) is an effective method for this purpose.[5]
Objective: To remove nonpolar compounds, primarily lipids, from passion fruit seeds to enhance the subsequent extraction of polar phenolic compounds like this compound.
Materials:
-
Dried and ground passion fruit seeds
-
Supercritical Fluid Extraction (SFE) system
-
CO₂ (supercritical grade)
Procedure:
-
Place the ground passion fruit seeds into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Initiate the SFE process and continue until the desired level of defatting is achieved (e.g., a yield of approximately 18.87 ± 0.12% w/w of lipid extract).[5]
-
Collect the defatted passion fruit seed by-product (d-PFBP) for subsequent this compound extraction.
Protocol 2: Conventional Solid-Liquid Extraction
This protocol is based on the optimization studies for maximizing polyphenolic compound extraction.[8][9]
Objective: To extract this compound from passion fruit seeds using a simple solid-liquid extraction method.
Materials:
-
Dried and ground passion fruit seeds
-
70% Ethanol (v/v)
-
Shaking water bath or magnetic stirrer with heating
-
Centrifuge
-
Filter paper
Procedure:
-
Weigh a known amount of dried passion fruit seed powder.
-
Add 70% ethanol at a specified solvent-to-solid ratio.
-
Place the mixture in a shaking water bath or on a heated magnetic stirrer.
-
Set the temperature to 80°C and the extraction time to 30 minutes.[8][9]
-
After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
-
Collect the supernatant and filter it to remove any remaining solid particles.
-
The resulting extract can be concentrated under vacuum for further analysis or purification.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times compared to conventional methods.[10][11][12]
Objective: To efficiently extract this compound from passion fruit seeds with the aid of ultrasonication.
Materials:
-
Dried and ground passion fruit seeds
-
Ultrasonic bath or probe sonicator with temperature control
-
Centrifuge
-
Filter paper
Procedure:
-
Combine 0.25 g of dried passion fruit seed powder with 5 mL of 80% ethanol in a suitable vessel.[10]
-
Place the vessel in an ultrasonic bath.
-
Set the extraction parameters:
-
Following sonication, centrifuge the extract at 6,000 rpm for 10 minutes at 4°C.[10]
-
Collect the supernatant containing the extracted this compound.
-
The extract can then be freeze-dried or concentrated for further use.[10]
Protocol 4: Microwave-Assisted Extraction (MAE)
MAE is a rapid extraction technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process.[13]
Objective: To rapidly extract this compound from passion fruit seed cake using microwave assistance.
Materials:
-
Defatted passion fruit seed cake
-
70% Ethanol (v/v)
-
Microwave extraction system
-
Centrifuge
-
Filter paper
Procedure:
-
Place a known amount of passion fruit seed cake into the microwave extraction vessel.
-
Add 70% ethanol.
-
Set the MAE parameters:
-
After the extraction cycle, allow the vessel to cool.
-
Separate the extract from the solid residue by centrifugation and filtration.
-
The resulting extract is a fine brown powder after solvent evaporation.[13]
Protocol 5: Purification by High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a preparative liquid-liquid chromatography technique used for the separation and purification of compounds from complex mixtures.[17][18][19]
Objective: To isolate and purify this compound from a crude passion fruit seed extract.
Materials:
-
Crude passion fruit seed extract
-
HSCCC instrument
-
Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (1:2:1:2.8, v/v)[17][18][19]
-
HPLC system for purity analysis
Procedure:
-
Prepare the two-phase solvent system and equilibrate the HSCCC column with the stationary phase.
-
Dissolve the crude extract in a suitable volume of the solvent system.
-
Inject the sample into the HSCCC system.
-
Perform the separation using the mobile phase at a defined flow rate.
-
Collect fractions and analyze them by HPLC to identify those containing this compound.
-
Pool the fractions with high purity this compound (e.g., >94.8%).[17][18][19]
-
For minor this compound derivatives, further purification of HSCCC fractions can be achieved using semi-preparative HPLC.[17][18][19]
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[2][3][6]
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1] It achieves this by inhibiting the IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the PI3K/Akt/Bad Apoptosis Pathway
This compound has demonstrated neuroprotective effects by influencing the PI3K/Akt/Bad signaling pathway.[20] In response to cellular stress, such as exposure to β-amyloid, this pathway can be dysregulated, leading to apoptosis. This compound can promote the phosphorylation of Akt and Bad, which in turn suppresses the pro-apoptotic activity of Bad and inhibits the downstream cleavage of caspases, ultimately preventing cell death.[20]
Caption: this compound's role in the PI3K/Akt/Bad apoptosis pathway.
Experimental Workflow for this compound Extraction and Analysis
Caption: General workflow for this compound extraction and application.
Conclusion
Passion fruit seeds are a valuable and sustainable source of this compound. The extraction and purification protocols detailed in these application notes provide a foundation for researchers to obtain high-purity this compound for further investigation into its therapeutic potential. The elucidation of its mechanisms of action on key signaling pathways underscores its promise as a lead compound in drug discovery and development. The choice of extraction method can be tailored to specific laboratory capabilities and research goals, with advanced techniques like UAE and MAE offering significant advantages in terms of efficiency and yield.
References
- 1. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Cellular Mechanisms and Signaling Pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Constituent Characteristics and Functional Properties of Passion Fruit Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. scielo.br [scielo.br]
- 8. Optimization of the antioxidant polyphenolic compounds extraction of yellow passion fruit seeds (Passiflora edulis Sims) by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the antioxidant polyphenolic compounds extraction of yellow passion fruit seeds (Passiflora edulis Sims) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tapchi.vnua.edu.vn [tapchi.vnua.edu.vn]
- 11. View of ULTRASOUND-ASSISTED EXTRACTION AND ANTICANCER ACTIVITY OF this compound FROM Passiflora edulis SEED [vjol.info.vn]
- 12. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Preparative Isolation of this compound Derivatives from Passion Fruit (Passiflora edulis) Seeds by High-Speed Countercurrent Chromatography Combined with High-Performance Liquid Chromatography and Screening for α-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Quantification of Piceatannol in Plant Extracts Using HPLC-DAD
Introduction
Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene), a natural analog of resveratrol, is a polyphenol of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties. It is found in various plant sources, notably in the seeds of passion fruit (Passiflora edulis).[1][2][3] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacological studies. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of this compound in plant-derived samples.
Principle
This method utilizes Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract matrix.[4] The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). A Diode Array Detector (DAD) is employed for the detection and quantification of this compound by monitoring its absorbance at a specific wavelength, typically around 320 nm, where it exhibits a characteristic UV spectrum.[4][5][6] Quantification is performed using an external standard calibration curve.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The choice of extraction method can significantly impact the yield of this compound. This compound is sensitive to high temperatures, and prolonged exposure can lead to degradation.[4][5] Therefore, methods like ultrasound-assisted extraction are often preferred over high-temperature techniques such as Soxhlet extraction.[4][5]
1.1. Materials and Reagents
-
Plant material (e.g., dried and ground passion fruit seeds)
-
Ethanol (analytical or HPLC grade)
-
Acetone (analytical or HPLC grade)
-
Water (deionized or Milli-Q)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm, PTFE or nylon)
1.2. Ultrasound-Assisted Extraction Protocol
-
Weigh approximately 5 g of dried, powdered plant material into a falcon tube.
-
Add 30 mL of extraction solvent (e.g., ethanol or acetone).
-
Place the tube in an ultrasonic bath (e.g., 35 kHz, 80 W) and sonicate for 60 minutes at room temperature.[4]
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
The solvent can be removed using a rotary vacuum evaporator to concentrate the extract.[4]
-
Redissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-DAD Analysis
2.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
C18 Reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other acidifier, HPLC grade)
2.2. Chromatographic Conditions
The following table outlines a typical set of HPLC-DAD conditions for this compound analysis. These may require optimization based on the specific column and instrumentation used.
| Parameter | Condition |
| Column | C18 Reverse Phase (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Gradient Elution | Example: 5% B to 95% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[4] |
| Column Temperature | 25-30 °C |
| DAD Wavelength | 320 nm for quantification[4] |
| Run Time | Approximately 45 minutes |
2.3. Standard Preparation and Calibration
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or the initial mobile phase.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound. A linear regression with a correlation coefficient (R²) of ≥0.999 is desirable.[4]
2.4. Sample Analysis and Quantification
-
Inject the prepared plant extract samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the this compound standard.[4][5] The retention time for this compound is typically around 35.66 minutes under the specified conditions.[4][5]
-
Integrate the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Data Presentation
The following tables summarize quantitative data for this compound in plant extracts from various studies.
Table 1: this compound Content in Passiflora edulis Seed Extracts using Different Extraction Methods.
| Extraction Method | Solvent | This compound Concentration (µg/g of dry material) | Reference |
| Ultrasound-Assisted | Ethanol | Varies, typically in the range of 10 µg/mL of extract[2] | [2] |
| Ultrasound-Assisted | Acetone | Similar to ethanol extraction[5] | [5] |
| Pressurized Liquid Extraction (PLE) | Ethanol (75%) | Can reach up to 56.5 mg/g of extract[7] | [7] |
| Conventional Solid-Liquid | Ethanol:Water (79:21) | Lower than PLE[7] | [7] |
| Soxhlet | Ethanol/Acetone | Not detected (degradation likely)[4][5] | [4][5] |
Table 2: HPLC Method Validation Parameters for this compound Quantification.
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.999 | [4] |
| Limit of Detection (LOD) | 0.11 mg/L | [8] |
| Limit of Quantification (LOQ) | 0.37 mg/L | [8] |
| Precision (%RSD) | < 2% | [8] |
| Recovery (%) | 83-110% | [8] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships in this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an HPLC-DAD method for the determination of plant phenolics [ouci.dntb.gov.ua]
Synthesis and Biological Evaluation of Piceatannol and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of piceatannol, a naturally occurring stilbenoid with significant therapeutic potential, and its derivatives. Furthermore, methodologies for evaluating their biological activity, specifically their impact on key cellular signaling pathways, are outlined.
Chemical Synthesis of this compound
This compound can be synthesized through various chemical strategies. Below are detailed protocols for some of the most common and effective methods.
Protocol 1: Synthesis via Wittig Reaction and Demethylation
This protocol describes a two-step process involving the formation of a stilbene backbone using the Wittig reaction, followed by demethylation to yield this compound.
Step 1: Synthesis of 3,4,3',5'-Tetramethoxy-trans-stilbene
This step utilizes the Wittig reaction to couple an ylide with an aldehyde.
-
Materials:
-
3,5-Dimethoxybenzyltriphenylphosphonium bromide
-
3,4-Dimethoxybenzaldehyde
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to generate the ylide.
-
Add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous methanol to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain 3,4,3',5'-tetramethoxy-trans-stilbene.
-
Step 2: Demethylation to this compound
This step removes the methyl protecting groups to yield the final product.
-
Materials:
-
3,4,3',5'-Tetramethoxy-trans-stilbene
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3,4,3',5'-tetramethoxy-trans-stilbene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (4.0-5.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Synthesis via Heck Reaction
The Heck reaction provides an alternative method for constructing the stilbene core.
-
Materials:
-
3,5-Dimethoxyphenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
3,4-Dimethoxystyrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
Preparation of 3,5-dimethoxyphenyl triflate: Dissolve 3,5-dimethoxyphenol (1.0 eq) in pyridine and cool to 0 °C. Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise. Stir at room temperature for 2-4 hours. Work up by adding water and extracting with a suitable organic solvent. Purify the triflate.
-
Heck Reaction: In a reaction vessel, combine the 3,5-dimethoxyphenyl triflate (1.0 eq), 3,4-dimethoxystyrene (1.2 eq), Pd(OAc)₂ (0.05 eq), P(o-tol)₃ (0.1 eq), and Et₃N (2.0 eq) in anhydrous DMF.
-
Heat the mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3,4,3',5'-tetramethoxy-trans-stilbene.
-
Proceed with demethylation as described in Protocol 1, Step 2.
-
Protocol 3: Synthesis via Suzuki-Miyaura Cross-Coupling
This powerful cross-coupling reaction offers a versatile route to this compound precursors.[1]
-
Materials:
-
1-Bromo-3,5-dimethoxybenzene
-
(E)-2-(3,4-Dimethoxyphenyl)vinylboronic acid pinacol ester
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine 1-bromo-3,5-dimethoxybenzene (1.0 eq), (E)-2-(3,4-dimethoxyphenyl)vinylboronic acid pinacol ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (around 80-90 °C) for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 3,4,3',5'-tetramethoxy-trans-stilbene.
-
Perform demethylation as described in Protocol 1, Step 2.
-
| Synthesis Method | Key Reaction | Starting Materials | Typical Overall Yield | Advantages | Disadvantages |
| Protocol 1 | Wittig Reaction | 3,5-Dimethoxybenzyltriphenylphosphonium bromide, 3,4-Dimethoxybenzaldehyde | 40-60% | Well-established, reliable | Use of strong base, formation of triphenylphosphine oxide byproduct |
| Protocol 2 | Heck Reaction | 3,5-Dimethoxyphenol, 3,4-Dimethoxystyrene | 30-50% | Good for creating C-C bonds | Requires a pre-functionalized triflate, palladium catalyst can be expensive |
| Protocol 3 | Suzuki-Miyaura Coupling | 1-Bromo-3,5-dimethoxybenzene, (E)-2-(3,4-Dimethoxyphenyl)vinylboronic acid pinacol ester | 50-70%[1] | High yields, mild reaction conditions, tolerance of various functional groups | Requires synthesis of the boronic ester, potential for catalyst poisoning |
| Patent CN102351658A | Condensation & Demethylation | 3,5-dimethoxy benzyl phosphoric acid diethyl ester, 3,4-dimethoxy benzaldehyde | 45-50%[2] | High purity of final product | Involves preparation of a phosphonate ester |
Biological Activity Evaluation
This compound and its derivatives have been shown to modulate several key signaling pathways involved in various diseases. Below are protocols to assess their activity on the NF-κB and PI3K/Akt pathways.
Protocol 4: Assessment of NF-κB Inhibition
This protocol details how to evaluate the inhibitory effect of this compound on the NF-κB signaling pathway, which is crucial in inflammation and cancer.[3][4]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., macrophages, cancer cell lines).
-
Materials:
-
This compound or its derivatives
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65, p65, IκBα, and a loading control like GAPDH or β-actin)
-
Reagents for immunofluorescence (paraformaldehyde, Triton X-100, primary antibody for p65, fluorescently labeled secondary antibody, DAPI for nuclear staining)
-
-
Experimental Workflow:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 30-60 minutes to activate the NF-κB pathway.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, and IκBα overnight at 4 °C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
Immunofluorescence for p65 Nuclear Translocation:
-
Grow cells on coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with anti-p65 antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
-
Protocol 5: Analysis of PI3K/Akt Pathway Modulation
This protocol is designed to investigate the effect of this compound on the PI3K/Akt signaling pathway, which is vital for cell survival and proliferation.[5][6]
-
Cell Line: H9c2 cardiomyocytes, PC-12 cells, or relevant cancer cell lines.
-
Materials:
-
This compound or its derivatives
-
Growth factors (e.g., IGF-1) or stress-inducing agents (e.g., H₂O₂)
-
Cell culture medium and supplements
-
PBS
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-Akt, Akt, p-mTOR, mTOR, and a loading control)
-
Reagents for cell viability assays (e.g., MTT or CCK-8 assay kit)
-
-
Experimental Workflow:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to the desired confluency.
-
Pre-treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Stimulate the cells with a suitable agonist (e.g., IGF-1) or antagonist (e.g., H₂O₂) to modulate the PI3K/Akt pathway.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting as described in Protocol 4.
-
Use primary antibodies against p-Akt (at key phosphorylation sites like Ser473 and Thr308), total Akt, and downstream targets like p-mTOR and mTOR.
-
-
Cell Viability Assay:
-
Seed cells in a 96-well plate and treat with this compound and/or a stressor.
-
Add MTT or CCK-8 reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
| Assay | Pathway | Cell Line Example | Stimulus Example | Readout | Expected Result with this compound |
| Western Blot | NF-κB | HUVECs | TNF-α | Decreased p-p65, Increased IκBα | Inhibition of NF-κB activation |
| Immunofluorescence | NF-κB | HUVECs | TNF-α | Reduced nuclear localization of p65 | Inhibition of p65 nuclear translocation |
| Western Blot | PI3K/Akt | H9c2 | H₂O₂ | Increased p-Akt/Akt ratio | Activation of the pro-survival PI3K/Akt pathway[5] |
| Cell Viability Assay | PI3K/Akt | Cancer Cells | - | Decreased cell viability | Inhibition of cancer cell proliferation |
Visualizations
Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Experimental Workflow for Biological Evaluation
Caption: General workflow for evaluating the biological activity of this compound.
Signaling Pathway Modulation
Caption: this compound's modulation of NF-κB and PI3K/Akt signaling pathways.
References
- 1. juliethahn.com [juliethahn.com]
- 2. CN102351658A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. This compound alleviates glucolipotoxicity induced vascular barrier injury through inhibition of the ROS/NF-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound pretreatment alleviates acute cardiac injury via regulating PI3K-Akt-eNOS signaling in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Piceatannol as a Tool for In Vitro Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (3,4,3′,5′-tetrahydroxy-trans-stilbene) is a naturally occurring polyphenolic stilbene, an analog and metabolite of resveratrol, found in sources such as grapes, passion fruit, and white tea.[1][2] It has garnered significant interest in biomedical research due to its wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] this compound's ability to modulate multiple key signaling pathways makes it a valuable chemical probe for in vitro studies aimed at dissecting complex cellular processes and identifying potential therapeutic targets.
This document provides detailed application notes and protocols for utilizing this compound to investigate various signaling cascades in a laboratory setting.
Mechanism of Action: Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting several critical protein kinases and modulating downstream signaling events. Its pleiotropic effects stem from its ability to interact with multiple nodes in the cellular signaling network.
Syk Tyrosine Kinase Inhibition
This compound is widely recognized as a selective inhibitor of Spleen Tyrosine Kinase (Syk).[4][5][6] Syk is a non-receptor tyrosine kinase crucial for signal transduction in hematopoietic cells, particularly in immune responses mediated by Fc receptors on mast cells.[4][5][7] By inhibiting Syk, this compound can block downstream events like histamine release and cytokine production.[8]
Caption: this compound inhibits the Syk signaling pathway.
PI3K/Akt/mTOR Pathway Inhibition
This compound has been shown to directly bind to and suppress the activity of Phosphatidylinositol 3-kinase (PI3K) in an ATP-competitive manner.[8] This inhibition disrupts the PI3K/Akt/mTOR signaling axis, a central pathway that regulates cell proliferation, survival, and growth.[7][9] Its inhibitory effect on this pathway contributes to its pro-apoptotic and anti-proliferative activities in various cancer cell lines.[7][9]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
JAK/STAT Pathway Modulation
This compound can selectively inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[10] It has been reported to prevent the interferon-α-induced tyrosine phosphorylation of STAT3 and STAT5 by inhibiting Jak1 phosphorylation, without affecting other STAT proteins like STAT1 and STAT2.[7][8] This selective inhibition makes it a useful tool for studying the specific roles of STAT3 and STAT5 in cytokine signaling.
Caption: this compound inhibits the JAK/STAT signaling pathway.
NF-κB Pathway Inhibition
This compound is a known inhibitor of Nuclear Factor-kappa B (NF-κB) activation.[2][8] It can suppress NF-κB activation induced by various stimuli, including TNF, by blocking key upstream events such as IκBα phosphorylation and p65 nuclear translocation.[8] This action underlies many of its anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC₅₀) and dissociation constants (Ki) of this compound against various kinases and cell lines. These values are crucial for designing in vitro experiments and interpreting results.
Table 1: Inhibitory Activity against Protein Kinases
| Target Kinase | IC₅₀ / Ki Value | Notes |
| Syk | Ki = 15 µM[6] | This compound displays ~10-fold selectivity for Syk over Lyn.[8] |
| Protein Kinase A (PKA) | IC₅₀ = 3 µM[8] | |
| Protein Kinase C (PKC) | IC₅₀ = 8 µM[8] | |
| Myosin Light Chain Kinase (MLCK) | IC₅₀ = 12 µM[8] | |
| CDPK | IC₅₀ = 19 µM[8] |
Table 2: Cytotoxic and Anti-proliferative Activity (IC₅₀) in Various Cell Lines
| Cell Line | Cell Type | IC₅₀ Value | Exposure Time |
| HL-60 | Human Acute Myeloid Leukemia | 5.1 µM[11] | 72 h |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | 18 µM[3] | 72 h |
| U2392 | Diffuse Large B-cell Lymphoma | 25 µM[3] | 72 h |
| DOHH2 | Diffuse Large B-cell Lymphoma | 37 µM[3] | 72 h |
| Karpas 422 | Diffuse Large B-cell Lymphoma | 48 µM[3] | 72 h |
| T24 | Bladder Cancer | 3.9 µM[12] | Not Specified |
| HT1376 | Bladder Cancer | 4.6 µM[12] | Not Specified |
| HL-60 | Human Promyelocytic Leukemia | 5.6 µM[12] | Not Specified |
| HepG2 | Human Liver Cancer | 7.7 µM[12] | Not Specified |
| AGS | Human Gastric Cancer | 9.3 µM[12] | Not Specified |
Note: IC₅₀ values can vary significantly based on the cell line, assay conditions, and exposure duration.
Experimental Workflow and Protocols
A typical workflow for investigating the effect of this compound on a specific signaling pathway involves a series of coordinated in vitro assays.
Caption: General workflow for studying this compound's effects in vitro.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol determines the cytotoxic or anti-proliferative effects of this compound to establish a working concentration for subsequent experiments.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO (for formazan dissolution in MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Typical concentration ranges to test are 0, 1, 5, 10, 25, 50, and 100 µM.[14] The final DMSO concentration in all wells (including control) should be consistent and non-toxic (typically <0.1%).
-
Remove the old medium and add 100 µL of the medium containing the different this compound concentrations to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11][14]
-
Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a color change is apparent.
-
-
Measurement: Read the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK-8, it is 450 nm.[15]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blotting for Signaling Protein Analysis
This protocol is used to detect changes in the expression or phosphorylation status of key proteins within a signaling pathway after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 3 × 10⁵ cells/mL) in 6-well plates and allow them to attach overnight.[16]
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 12 hours).[16]
-
If studying inhibition of an activated pathway, stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α or VEGF) for a short period (e.g., 10-30 minutes) before harvesting.[13][16]
-
Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at ~13,000 g for 15 minutes at 4°C.[16] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-PAGE gel.[16] Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to the total protein levels and compare with the loading control (e.g., GAPDH or β-actin).
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration, a key functional outcome of many signaling pathways.
Materials:
-
6-well or 12-well cell culture plates
-
100-200 µL pipette tip
-
This compound
-
Culture medium (serum-free or low-serum to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a 6-well plate and grow them to 80-90% confluence.[14]
-
Create Scratch: Gently create a linear "scratch" or wound in the cell monolayer using a sterile pipette tip.[14]
-
Wash and Treat: Wash the wells twice with PBS to remove detached cells.[14] Add fresh low-serum medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C.
-
Final Imaging: After a set time (e.g., 8 or 24 hours), capture images of the exact same locations as the 0-hour time point.[13][14]
-
Analysis: Measure the width of the scratch at both time points using software like ImageJ. Calculate the percentage of wound closure to quantify cell migration. Compare the migration rate between this compound-treated and control groups.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) Staining Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Culture cells and treat them with this compound at the desired concentration (e.g., 10 µM or 50 µM) for the chosen duration (e.g., 72 hours).[17]
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at a low speed and wash the cell pellet with cold PBS.
-
Staining: Resuspend approximately 1 × 10⁶ cells in 100 µL of annexin-binding buffer.[17]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a Syk-selective tyrosine kinase inhibitor, attenuated antigen challenge of guinea pig airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Syk tyrosine kinase inhibitor (CAS 10083-24-6) | Abcam [abcam.com]
- 7. Page loading... [guidechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-mediated JAK2/STAT3 signaling pathway inhibition contributes to the alleviation of oxidative injury and collagen synthesis during pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound alleviates glucolipotoxicity induced vascular barrier injury through inhibition of the ROS/NF-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Piceatannol: A Potent Inducer of Apoptosis for Research Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol, a naturally occurring stilbenoid and a metabolite of resveratrol, has garnered significant attention in cancer research for its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][2][3] This polyphenolic compound, found in sources like grapes, passion fruit, and red wine, exerts its anti-cancer effects through multiple mechanisms, making it a valuable tool for studying apoptosis and developing potential therapeutic agents.[4][5] this compound has been shown to modulate both the intrinsic and extrinsic apoptotic pathways, influence the generation of reactive oxygen species (ROS), and regulate key signaling cascades involved in cell survival and proliferation.[4][6][7] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in utilizing this compound as a tool for inducing apoptosis in a laboratory setting.
Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted approach, often dependent on the specific cancer cell type and experimental conditions. Key mechanisms include:
-
Activation of Intrinsic (Mitochondrial) Pathway: this compound can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[4] This event activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][5][6] The modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic members like Bcl-2, is also a critical aspect of this pathway.[4][6]
-
Induction of Extrinsic (Death Receptor) Pathway: this compound has been observed to increase the expression of death receptors like Fas, leading to the activation of caspase-8.[4] Activated caspase-8 can then directly cleave and activate caspase-3 or cleave Bid into its truncated form (tBid), which amplifies the apoptotic signal through the mitochondrial pathway.[4]
-
Modulation of Signaling Pathways: this compound influences several signaling pathways critical for cancer cell survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation.[2] Furthermore, this compound can regulate microRNA expression, such as downregulating miR-21, which in turn upregulates the tumor suppressor PTEN and inhibits the Akt signaling pathway.[8]
-
Role of Reactive Oxygen Species (ROS): The effect of this compound on ROS levels appears to be cell-type specific. In some cancer cells, it increases intracellular ROS, which can trigger mitochondrial dysfunction and apoptosis.[5][6][7] Conversely, in other contexts, this compound has demonstrated antioxidant properties, suggesting its role in the cellular redox environment is complex.[1][9]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its impact on apoptosis in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HL-60 | Acute Myeloid Leukemia | 5.1 | 72 | [1] |
| PANC-1 | Pancreatic Cancer | 60 | 48 | [5][6] |
| MIA PaCa-2 | Pancreatic Cancer | 90 | 48 | [5][6] |
| WM266-4 | Melanoma | 29.4 | 36 | [3] |
| A2058 | Melanoma | 15.6 | 36 | [3] |
| Saos-2 | Osteosarcoma | ~100 | 24 | [10] |
| MG-63 | Osteosarcoma | ~100 | 24 | [10] |
| DU145 | Prostate Cancer | 1-10 (effective range) | Not specified | [4] |
| SH-SY5Y | Neuroblastoma | 50-100 (effective range) | 72 | [7] |
Table 2: Effects of this compound on Apoptotic Markers
| Cell Line | This compound Conc. (µM) | Effect | Reference |
| HL-60 | 14 | Increased PARP1 cleavage | [1] |
| HL-60 | 14 | Increased Caspase-3 activation | [1] |
| PANC-1 | 60 | Increased Caspase-3 & -9 activity | [5] |
| MIA PaCa-2 | 90 | Increased Caspase-3 & -9 activity | [5] |
| DU145 | 1-10 | Increased cleaved Caspase-8, -9, -7, -3, and PARP | [4] |
| SH-SY5Y | 50, 100 | Upregulation of CASP8 gene expression | [7] |
| WM266-4 | 30 | Down-regulation of Bcl-2, up-regulation of Bax, activation of Caspase-3 | [3] |
| A2058 | 30 | Down-regulation of Bcl-2, up-regulation of Bax, activation of Caspase-3 | [3] |
Experimental Protocols
Here are detailed protocols for key experiments used to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 2 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10-200 µM) for the desired time period (e.g., 24, 48, or 72 hours).[10] Include a vehicle control (DMSO) group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the specified time.
-
Harvest the cells (including floating cells) and wash them twice with ice-cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11][12]
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.[11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
This compound-treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. (Refer to manufacturer's datasheet for recommended antibody dilutions, e.g., anti-PARP1 at 1:1000).[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature (e.g., 1:10,000 dilution).[1]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for studying this compound-induced apoptosis.
Caption: this compound's regulation of the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induced apoptosis through up-regulation of microRNA-181a in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The grape component this compound induces apoptosis in DU145 human prostate cancer cells via the activation of extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces caspase-dependent apoptosis by modulating intracellular reactive oxygen species/mitochondrial membrane potential and enhances autophagy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses proliferation and induces apoptosis by regulation of the microRNA‑21/phosphatase and tensin homolog/protein kinase B signaling pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Antioxidative and Antiapoptotic Effects of this compound and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses proliferation and induces apoptosis by regulation of the microRNA-21/phosphatase and tensin homolog/protein kinase B signaling pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: Cell Culture Protocols for Piceatannol Treatment
Introduction
Piceatannol (3,3',4,5'-tetrahydroxystilbene) is a naturally occurring polyphenolic stilbenoid and a structural analog of resveratrol.[1][2] Found in various plants, including grapes, passion fruit, and blueberries, it has garnered significant attention for its diverse biological activities.[3][4] Research has demonstrated its potential as an anti-inflammatory, anti-cancer, and antioxidant agent.[3][5] this compound has been shown to induce apoptosis, suppress cell proliferation, and modulate key signaling pathways in various cancer cell lines, making it a promising candidate for further investigation in drug development.[6][7] This document provides a comprehensive overview of cell culture protocols for treating various cell lines with this compound, summarizing effective concentrations and detailing methodologies for assessing its biological effects.
Data Presentation: this compound Treatment Parameters in Various Cell Lines
The following table summarizes the effective concentrations and treatment durations of this compound across different cell lines as reported in the literature. This data serves as a guide for designing new experiments.
| Cell Line | Cell Type | This compound Conc. (µM) | Treatment Duration (h) | Key Findings & Observed Effects |
| HL-60 | Human Leukemia | 14 (IC90) | 12 - 96 | Induction of caspase-dependent apoptosis; PARP1 cleavage; increased sub-G1 cell population.[2][8][9] |
| PANC-1 | Human Pancreatic Cancer | 60 (IC50) | 48 | Decreased cell viability; induction of apoptosis; increased ROS production; inhibited migration and invasion.[7] |
| MIA PaCa-2 | Human Pancreatic Cancer | 90 (IC50) | 48 | Decreased cell viability and induction of apoptosis.[7] |
| RAW264.7 | Mouse Macrophage | 3 - 30 | 24 | Potent suppression of LPS-induced inflammatory markers (iNOS, TNF-α, IL-6).[10][11] |
| HUVECs | Human Endothelial Cells | Up to 30 | 48 | No effect on viability up to 30 µM, but significantly suppressed VEGF-induced proliferation.[12] |
| PC-12 | Rat Pheochromocytoma | 5 - 20 | 24 (pretreatment) | No cytotoxicity up to 20 µM; protected against H₂O₂-induced oxidative stress.[13] |
| RA-FLSs | Rheumatoid Arthritis Fibroblast-like Synoviocytes | Not specified | Not specified | Suppressed inflammatory response and decreased cell viability by blocking NF-κB and MAPK pathways.[3] |
| OV2008 | Ovarian Cancer | 10 | 24 | Enhanced cisplatin-induced apoptosis and caspase-3 activation.[14] |
| hPLF | Human Periodontal Ligament Fibroblasts | 1 - 10 | 1 | Maintained cell viability in the presence of H₂O₂-induced oxidative stress.[15][16] |
Experimental Workflow & Protocols
A typical workflow for investigating the effects of this compound on cultured cells involves initial viability screening followed by more specific functional and mechanistic assays.
References
- 1. Overview of Cellular Mechanisms and Signaling Pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol, this compound, Curcumin, and Quercetin as Therapeutic Targets in Gastric Cancer—Mechanisms and Clinical Implications for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells [mdpi.com]
- 9. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor | MDPI [mdpi.com]
- 13. This compound Protects PC-12 Cells against Oxidative Damage and Mitochondrial Dysfunction by Inhibiting Autophagy via SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Enhances Cisplatin Sensitivity in Ovarian Cancer via Modulation of p53, X-linked Inhibitor of Apoptosis Protein (XIAP), and Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Increases Antioxidant Defense and Reduces Cell Death in Human Periodontal Ligament Fibroblast under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Increases Antioxidant Defense and Reduces Cell Death in Human Periodontal Ligament Fibroblast under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Piceatannol HPLC-FLD Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) analysis of Piceatannol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction, separation, and detection of this compound.
Sample Preparation and Extraction
Q1: What are the recommended methods for extracting this compound from plant materials, such as passion fruit seeds?
A1: Several methods can be employed, with varying efficiency. Ultrasound-assisted extraction is often preferred as it is low-cost, simple, and can yield better results than some conventional methods[1]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully developed and validated for this compound determination in passion fruit seeds, showing good recovery and precision[2][3]. High-pressure liquid extraction has also been reported as effective.[4].
Q2: My this compound recovery is low. What could be the cause and how can I improve it?
A2: Low recovery can be due to degradation or inefficient extraction. This compound is sensitive to high temperatures, which can cause degradation during prolonged extraction processes like the Soxhlet method[1][5]. To improve recovery, consider using methods that operate at or near room temperature, such as ultrasound-assisted extraction[1][5]. Additionally, the choice of solvent is crucial; mixtures of ethanol and water have been shown to enhance the recovery of phenolic compounds, including this compound[6].
Q3: I suspect my this compound is degrading during sample preparation. How can I prevent this?
A3: this compound instability can be a significant issue. It is known to be unstable in certain solvents like methanol, even at -20°C, and can degrade in cell culture mediums[7]. The degradation may be related to its antioxidant activity[7]. To minimize degradation, prepare solutions fresh, store them in appropriate solvents (DMSO has shown better stability than methanol), and protect them from light and high temperatures[7]. The addition of antioxidants like ascorbic acid can also significantly slow the degradation rate[7].
HPLC-FLD Method and Parameters
Q4: What are the optimal excitation and emission wavelengths for this compound detection using a fluorescence detector (FLD)?
A4: For sensitive and selective detection of this compound, recommended wavelengths are approximately 320-358 nm for excitation and 420-461 nm for emission. Specific validated methods have used excitation at 320 nm and emission at 420 nm[8], while other studies have utilized excitation at 358 nm and emission at 461 nm[9]. It is advisable to optimize these wavelengths on your specific instrument using a pure this compound standard.
Q5: I am having trouble separating this compound from Resveratrol. How can I improve the resolution?
A5: Achieving good resolution between this compound and its analogue, Resveratrol, is a common challenge. Optimization of the mobile phase composition is key. A gradient elution using a mobile phase consisting of an acidified aqueous component (e.g., 0.04% phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile) on a C18 column is typically effective[8]. Adjusting the gradient slope, flow rate, or column temperature can help improve separation[10]. Using a column with a smaller particle size or a different stationary phase chemistry may also enhance resolution[10].
Chromatography and Peak-Related Issues
Q6: My this compound peak is tailing or showing significant broadening. What are the common causes?
A6: Peak tailing or broadening can stem from several issues. One common cause is the interaction of the analyte with active sites (residual silanols) on the column packing material[11]. This is particularly relevant for polar compounds. Other causes include column degradation, incompatibility between the injection solvent and the mobile phase, or column overload[11][12]. To resolve this, ensure your sample is dissolved in the mobile phase or a weaker solvent, check the column's health, and consider using a mobile phase with a pH that ensures this compound is in a single ionic state[11].
Q7: The retention time for this compound is shifting between injections. What should I check?
A7: Retention time shifts are typically caused by inconsistencies in the HPLC system or mobile phase[12]. Check for the following:
-
Mobile Phase: Ensure the mobile phase composition is consistent and prepared fresh. Evaporation of the more volatile solvent component can alter retention times[11].
-
Pump Performance: Inconsistent pump flow, often caused by air bubbles or faulty check valves, can lead to fluctuations[12]. Degas the mobile phase thoroughly and prime the pump.
-
Column Temperature: Fluctuations in column temperature can cause shifts. Using a column oven is crucial for maintaining a stable temperature and reproducible results[10][11].
-
Column Equilibration: Ensure the column is fully equilibrated between gradient runs.
Q8: I am observing a noisy or drifting baseline. How can I fix this?
A8: A noisy or drifting baseline can compromise sensitivity and integration accuracy. Common causes include:
-
Air Bubbles: Air trapped in the pump, detector, or tubing is a frequent culprit. Thoroughly degas the mobile phase and purge the system[12].
-
Contaminated Mobile Phase: Impurities in solvents or buffers can create a rising baseline, especially in gradient elution. Use high-purity HPLC-grade solvents and prepare aqueous solutions fresh.
-
Detector Issues: A failing detector lamp or a contaminated flow cell can cause noise[12].
-
Leaks: System leaks can cause pressure fluctuations and baseline instability[11][12].
Data & Methodologies
Data Presentation
Table 1: Comparison of HPLC Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[8] | Reverse Phase C18[1][5] | Not Specified |
| Mobile Phase | Methanol: 0.04% H₃PO₄ in Water (34:66 v/v)[8] | Acetonitrile and Water (acidified)[5] | Not Specified |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[5] | Not Specified |
| Detection | Fluorescence (FLD)[8] | Diode Array (DAD)[1][5] | Fluorescence (FLD)[9] |
| λex (Excitation) | 320 nm[8] | N/A | 358 nm[9] |
| λem (Emission) | 420 nm[8] | N/A | 461 nm[9] |
| λ (DAD) | N/A | 320 nm[1][5] | N/A |
| Retention Time | ~19-20 minutes[8] | ~35.66 minutes[1][5] | Not Specified |
Table 2: Overview of this compound Extraction Methods
| Extraction Method | Solvent(s) | Key Findings | Reference(s) |
| Ultrasound-Assisted | Ethanol or Acetone | Low-cost and simple. Yields significant amounts of this compound and Resveratrol. Avoids thermal degradation. | [1][4][5] |
| QuEChERS | Acetonitrile, salts | Good linearity, precision, and recoveries (82-102%). Powerful strategy for this compound determination. | [2][3] |
| Soxhlet | Ethanol or Acetone | Not recommended. High temperatures can cause degradation of this compound. No detectable amounts found in one study. | [1][5] |
| Pressurized Liquid Extraction (PLE) | Ethanol/Water mixtures | Effective, especially with aqueous ethanol (75%). Can concentrate this compound significantly compared to conventional methods. | [4][6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
This protocol is based on methodologies reported for extracting stilbenes from passion fruit by-products[1][5].
-
Sample Preparation: Grind dried passion fruit seeds or other plant material into a fine powder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered sample into a suitable vessel.
-
Add 20 mL of ethanol (or acetone).
-
Place the vessel in an ultrasonic bath (e.g., 35 kHz).
-
Perform the extraction for 60 minutes at room temperature.
-
-
Filtration: After extraction, filter the mixture through a 0.45 µm syringe filter to remove particulate matter.
-
Analysis: The resulting filtrate is ready for direct injection into the HPLC system.
Protocol 2: General HPLC-FLD Method for this compound Quantification
This protocol is a generalized procedure based on a validated method[8].
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade water with 0.04% phosphoric acid.
-
Solvent B: HPLC-grade methanol.
-
Isocratic condition: 66% Solvent A and 34% Solvent B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C (maintained by a column oven).
-
-
FLD Settings:
-
Excitation Wavelength: 320 nm.
-
Emission Wavelength: 420 nm.
-
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations (e.g., 0.1 to 10 µg/mL) dissolved in the mobile phase. Determine the concentration in samples by comparing their peak areas to the calibration curve.
Visualizations
Experimental & Troubleshooting Workflows
Figure 1: General experimental workflow and a troubleshooting guide for poor peak shape.
Signaling Pathway
References
- 1. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. aelabgroup.com [aelabgroup.com]
Piceatannol solubility challenges in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of piceatannol.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is characterized by its low water solubility. The reported solubility in water is approximately 0.5 mg/mL.[1] This limited solubility can present significant challenges in experimental design and in vivo applications.
Q2: In which organic solvents is this compound readily soluble?
A2: this compound exhibits good solubility in several organic solvents. This property is often utilized to create stock solutions that can then be diluted into aqueous buffers for experiments. For detailed solubility data, please refer to Table 1.
Q3: How stable is this compound in aqueous solutions?
A3: this compound is known to be unstable in aqueous solutions, particularly at neutral or alkaline pH. It is recommended not to store aqueous solutions of this compound for more than one day.[2] The compound is also photosensitive and should be protected from light.[1] For long-term storage, it is best to keep this compound as a solid at -20°C.
Q4: How does pH affect the solubility and stability of this compound?
A4: The solubility of stilbenoids like this compound and resveratrol is pH-dependent. Generally, their solubility increases at pH values above 7.[3] However, stability decreases in neutral to alkaline conditions.[4] While specific data for this compound across a wide pH range is limited, data from the structurally similar compound resveratrol can provide some guidance (see Table 2). It is crucial to find a balance between solubility and stability for your specific application.
Troubleshooting Guide
Issue: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer.
Possible Causes and Solutions:
-
Concentration Exceeds Solubility Limit: You may be exceeding the solubility limit of this compound in your final aqueous solution.
-
Solution: Decrease the final concentration of this compound. Refer to the solubility data in Table 1 for guidance.
-
-
Insufficient Organic Co-solvent: The percentage of the organic solvent from your stock solution may be too low in the final aqueous buffer to maintain solubility.
-
Solution: Increase the proportion of the organic co-solvent in your final solution. For example, a 1:2 solution of ethanol to PBS (pH 7.2) has been shown to solubilize this compound up to approximately 0.3 mg/mL.[2]
-
-
pH of the Aqueous Buffer: The pH of your buffer can significantly impact solubility.
-
Solution: While solubility may increase at higher pH, stability decreases. If your experimental conditions allow, you might test a slightly more acidic pH where this compound is more stable, though solubility will be lower.[4]
-
Issue: My this compound solution appears to be degrading over time (e.g., color change, loss of activity).
Possible Causes and Solutions:
-
Instability in Aqueous Solution: As mentioned, this compound is not stable for extended periods in aqueous media.
-
Solution: Always prepare fresh aqueous solutions of this compound for each experiment. Avoid storing them for more than a day.[2]
-
-
Light Exposure: this compound is photosensitive.
-
Solution: Protect your this compound solutions from light by using amber vials or by wrapping your containers in aluminum foil.[1]
-
-
Oxidation: Polyphenols like this compound can be susceptible to oxidation.
-
Solution: When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[2]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~ 0.5 | [1] |
| Ethanol | ~ 10 | [2] |
| DMSO | ~ 5 | [2] |
| Dimethyl formamide (DMF) | ~ 3 | [2] |
| 1:2 Ethanol:PBS (pH 7.2) | ~ 0.3 | [2] |
Table 2: pH-Dependent Aqueous Solubility of Resveratrol (as a reference for this compound)
| pH | Solubility (mg/mL) | Reference |
| 3 | 0.41 | [3] |
| 8 | 1.12 | [3] |
Note: This data is for resveratrol and should be used as a qualitative guide for this compound due to their structural similarity.
Experimental Protocols to Enhance Aqueous Solubility
Protocol 1: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer
This is the most common and straightforward method for preparing this compound for in vitro experiments.
Materials:
-
This compound powder
-
Ethanol (or DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Inert gas (optional, e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol (or DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
(Optional) Gently bubble inert gas through the solvent before adding it to the this compound to remove dissolved oxygen.
-
Vortex the tube until the this compound is completely dissolved. The solution should be clear.
-
To prepare your working solution, dilute the stock solution into your pre-warmed aqueous buffer to the desired final concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than 24 hours.
Protocol 2: Preparation of this compound Nanoemulsion
This protocol is based on a reported formulation to significantly enhance the solubility and release of this compound in aqueous solutions.[5]
Materials:
-
This compound
-
Castor oil (oil phase)
-
Polyoxyethylene castor oil (EL-40) (surfactant)
-
Ethanol (co-surfactant)
-
Deionized water (aqueous phase)
Optimized Formulation:
-
This compound: 0.54% (w/w)
-
Castor oil: 10.30% (w/w)
-
EL-40: 25.6% (w/w)
-
Ethanol: 3.87% (w/w)
-
Water: 60.23% (w/w)
Procedure:
-
Accurately weigh and mix the this compound, castor oil, EL-40, and ethanol to form the oil phase.
-
Stir the mixture at a constant temperature until a clear and homogenous solution is obtained.
-
Slowly add the deionized water to the oil phase under continuous, gentle magnetic stirring.
-
Continue stirring until a stable, translucent nanoemulsion is formed. The mean particle size for this formulation has been reported to be around 87.3 nm.[5]
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol is a general method adapted for polyphenols and can be used to prepare this compound-cyclodextrin complexes to improve aqueous solubility. The freeze-drying method is suitable for thermolabile compounds.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.45 µm syringe filter
-
Freeze-dryer
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Add the this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
After the incubation period, filter the solution through a 0.45 µm syringe filter to remove any un-complexed, insoluble this compound.
-
Freeze the filtered solution (e.g., at -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
The resulting powder can be stored and readily dissolved in aqueous solutions for experiments.
Signaling Pathway Diagrams
This compound is known to inhibit several signaling pathways, which is central to its biological activity. Below are diagrams illustrating its inhibitory effects on the NF-κB and Syk kinase pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
References
Piceatannol Technical Support Center: Navigating Dose-Response Curve Inconsistencies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot inconsistencies observed in piceatannol's dose-response curves. By addressing common experimental challenges and providing detailed protocols and pathway diagrams, this guide aims to facilitate more consistent and reproducible results in this compound research.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different IC50 values for this compound in the same cancer cell line across different experiments?
A1: Several factors can contribute to variability in IC50 values for this compound. One critical factor is the stability of this compound in cell culture medium.[1][2] this compound, a polyphenol with a catechol structure, is known to be unstable in common cell culture media like Dulbecco's Modified Eagle's Medium (DMEM) at 37°C.[1][2] The compound can degrade over the course of your experiment, leading to an underestimation of its potency. The presence of ascorbic acid has been shown to delay its degradation.[1][2] Additionally, variations in cell density, passage number, and metabolic activity of the cells can all influence the apparent IC50.
Q2: I'm not seeing a clear dose-dependent effect of this compound on my cells. What could be the issue?
A2: A lack of a clear dose-response can stem from several sources. Firstly, the concentration range you are testing may be too narrow or not appropriate for your specific cell line. This compound's effective concentration can vary significantly between cell types, ranging from low micromolar to higher concentrations.[3][4][5] Secondly, the duration of treatment is crucial. Some effects of this compound, such as apoptosis induction, are time-dependent.[4] It is advisable to perform a time-course experiment in addition to a dose-response study. Lastly, consider the possibility of a biphasic or non-monotonic dose-response, where lower concentrations might elicit a stronger effect than higher concentrations, or vice-versa, depending on the endpoint being measured.
Q3: Can the vehicle used to dissolve this compound affect my results?
A3: Yes, the choice of solvent and its final concentration in the culture medium can significantly impact your experiment. This compound is often dissolved in dimethyl sulfoxide (DMSO). While this compound is stable in DMSO at various temperatures, high concentrations of DMSO can be toxic to cells and can interfere with cellular processes.[1] It is crucial to use a consistent, low concentration of the vehicle across all treatment groups, including a vehicle-only control, to ensure that the observed effects are solely attributable to this compound.
Q4: Are there known metabolites of this compound that could be influencing my in vitro results?
A4: While this compound is a metabolite of resveratrol, it is also further metabolized in vivo into glucuronidated, methylated, and sulfated forms.[6][7] In in vitro settings, some cell lines, particularly those with high metabolic activity (e.g., liver cancer cells), may be capable of metabolizing this compound.[8] These metabolites may have different biological activities than the parent compound, potentially contributing to the observed dose-response.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments. | 1. This compound degradation in culture medium.[1][2]2. Inconsistent cell seeding density.3. Variation in cell passage number or health. | 1. Prepare fresh this compound solutions for each experiment. Consider adding a stabilizing agent like ascorbic acid (e.g., 0.5 mM) to the medium.[1]2. Ensure precise and consistent cell counting and seeding for all plates.3. Use cells within a defined, narrow passage number range and ensure high viability before treatment. |
| No observable effect of this compound at expected concentrations. | 1. The chosen concentration range is not effective for the specific cell line or endpoint.2. Insufficient treatment duration.3. This compound instability leading to loss of active compound. | 1. Broaden the concentration range tested (e.g., from nanomolar to high micromolar). Refer to published literature for effective concentrations in similar models.[3][4][5][9]2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.3. Minimize the time between adding this compound to the medium and treating the cells. Prepare working solutions immediately before use. |
| Unexpected or biphasic dose-response curve. | 1. Off-target effects at higher concentrations.2. Modulation of multiple signaling pathways with opposing effects.3. This compound may have different effects at different concentrations (e.g., antioxidant vs. pro-oxidant). | 1. Carefully review the literature for known off-target effects of this compound.2. Investigate key signaling pathways known to be affected by this compound to understand the underlying mechanism.[10][11][12]3. Measure multiple endpoints to gain a more comprehensive understanding of the cellular response. |
| Discrepancies between in vitro and in vivo results. | 1. Poor oral bioavailability and rapid metabolism of this compound in vivo.[6][7][13]2. Different mechanisms of action in a complex biological system compared to a single cell line. | 1. Consider the pharmacokinetic properties of this compound when designing in vivo studies. Alternative delivery methods or formulations may be necessary to improve bioavailability.[7]2. Validate in vitro findings with appropriate in vivo models to understand the physiological relevance of the observed effects. |
Quantitative Data Summary
The following tables summarize the reported effective concentrations of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Acute Myeloid Leukemia | 5.1 | 72 | [5] |
| PANC-1 | Pancreatic Cancer | 60 | 48 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | 90 | 48 | [4] |
| Caco-2 | Colorectal Adenocarcinoma | 42.0 ± 9.8 | Not Specified | [9] |
| HT-29 | Colorectal Adenocarcinoma | 69.5 ± 4.6 | Not Specified | [9] |
| A549 (in combination with gemcitabine) | Non-Small Cell Lung Cancer | < 0.2 (for gemcitabine) | 72 (after 12h this compound pre-treatment) | [14] |
Table 2: Effective Concentrations of this compound for Other Biological Effects
| Effect | Cell/Model System | Effective Concentration (µM) | Reference |
| Inhibition of Adipogenesis | Human Visceral Adipose-Derived Stem Cells | 5, 10, 20 | [15] |
| Enhancement of Cisplatin Sensitivity | Ovarian Cancer Cells (OV2008) | 10 | [11] |
| Suppression of VEGF-mediated Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 30 | [13] |
| Induction of Apoptosis in Activated T-cells | Mouse Splenocytes | 50 | [16] |
| Inhibition of Lipolysis | 3T3-L1 Adipocytes | 50 | [17] |
| Protection against Mitochondrial ROS | C2C12 Cells | 10 | [18] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is adapted from the methodology described for assessing the effect of this compound on A549 non-small cell lung cancer cells.[14]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 3.5 x 10³ cells/well and allow them to adhere overnight.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute the stock solution with RPMI-1640 medium to achieve the desired final concentrations. Sterilize the final solutions using a 0.22-µm filter.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 2, 10, 50 µM) for 12 hours.
-
Co-treatment (Optional): If studying synergistic effects, add the second compound (e.g., gemcitabine at various concentrations) to the wells and incubate for an additional 72 hours. For single-agent studies, continue incubation for the desired duration.
-
MTT Incubation: After the treatment period, add 0.5 mg/ml MTT solution to each well and incubate for 2 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is a general guideline based on the principles of Western blotting used in studies investigating this compound-induced apoptosis.[4][11]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53 activation\n(Ser15 phosphorylation)", fillcolor="#FBBC05", fontcolor="#202124"]; NOXA [label="NOXA expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; XIAP [label="XIAP degradation\n(Ubiquitin-proteasome pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrial_Fission [label="Mitochondrial Fission\n(Drp1-dependent)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> p53 [color="#5F6368"]; this compound -> XIAP [color="#5F6368"]; this compound -> Mitochondrial_Fission [color="#5F6368"]; p53 -> NOXA [color="#5F6368"]; NOXA -> Caspase3 [color="#5F6368"]; XIAP -> Caspase3 [label="inhibits", style=dashed, color="#5F6368"]; Mitochondrial_Fission -> Apoptosis [color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; } this compound-induced apoptosis signaling pathway.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beclin1 [label="Beclin-1", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Beclin1 [label="interacts with", color="#5F6368"]; this compound -> mTOR [label="inhibits", style=dashed, color="#5F6368"]; Beclin1 -> Autophagy [color="#5F6368"]; Bcl2 -> Beclin1 [label="inhibits", style=dashed, color="#5F6368"]; this compound -> Bcl2 [label="impairs binding to Beclin-1", style=dashed, color="#5F6368"]; mTOR -> Autophagy [label="inhibits", style=dashed, color="#5F6368"]; } this compound-mediated autophagy induction pathway.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed cells in\n96-well plate"]; treat [label="Treat with serial\ndilutions of this compound"]; incubate [label="Incubate for\ndefined period (e.g., 48h)"]; assay [label="Perform cell\nviability assay (e.g., MTT)"]; measure [label="Measure absorbance"]; analyze [label="Analyze data and\ncalculate IC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> treat; treat -> incubate; incubate -> assay; assay -> measure; measure -> analyze; analyze -> end; } Workflow for determining the IC50 of this compound.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Cellular Mechanisms and Signaling Pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Enhances Cisplatin Sensitivity in Ovarian Cancer via Modulation of p53, X-linked Inhibitor of Apoptosis Protein (XIAP), and Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound Enhances the Antitumor Efficacy of Gemcitabine in Human A549 Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Antagonizes Lipolysis by Promoting Autophagy-Lysosome-Dependent Degradation of Lipolytic Protein Clusters in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Different Antioxidative and Antiapoptotic Effects of this compound and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Piceatannol Degradation During Sample Preparation
For researchers, scientists, and drug development professionals working with the promising bioactive compound piceatannol, ensuring its stability during sample preparation is paramount for obtaining accurate and reproducible experimental results. This technical support center provides essential troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is susceptible to degradation from exposure to light, high temperatures, and alkaline pH conditions. Oxidation is a primary degradation pathway, leading to the formation of various byproducts and loss of bioactivity.
Q2: How can I minimize this compound degradation during sample extraction?
A2: To minimize degradation, it is crucial to work under subdued light and at low temperatures. Avoid high-heat extraction methods like Soxhlet. Instead, opt for non-thermal techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[1][2] Using solvents containing antioxidants and maintaining a slightly acidic pH can also significantly improve stability.
Q3: What are the recommended storage conditions for this compound stock solutions and samples?
A3: this compound stock solutions, typically dissolved in solvents like DMSO or ethanol, should be stored at -20°C or lower and protected from light.[3] this compound is more stable in DMSO than in methanol.[3] Samples extracted from biological matrices should also be stored frozen and in the dark until analysis. For long-term storage, flushing sample vials with an inert gas like nitrogen or argon can help prevent oxidation.
Q4: Can I use ascorbic acid to stabilize my this compound samples? If so, how?
A4: Yes, ascorbic acid is an effective antioxidant for stabilizing this compound. In cell culture media, the addition of ascorbic acid has been shown to significantly slow the degradation rate of this compound.[3] When preparing samples from biological matrices like plasma or tissue homogenates, incorporating an antioxidant solution containing ascorbic acid is highly recommended. A common approach is to add a small volume of a concentrated ascorbic acid solution to the sample or extraction solvent to achieve a final concentration that effectively inhibits oxidation.
Q5: At what pH is this compound most stable?
A5: this compound is more stable in acidic to neutral conditions. Alkaline pH promotes its degradation. Therefore, it is advisable to use buffers with a pH below 7 during sample preparation and analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound after extraction | Degradation due to high temperature during extraction (e.g., Soxhlet). | Use a non-thermal extraction method like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[1][2] Ensure the temperature does not exceed 70°C during UAE. |
| Degradation due to exposure to light. | Perform all sample preparation steps under dim or amber light. Use amber-colored vials for sample collection and storage. | |
| Oxidation of this compound. | Add an antioxidant, such as ascorbic acid, to the extraction solvent and sample. Work quickly and keep samples on ice. | |
| Inconsistent results between replicate samples | Variable degradation across samples due to differences in handling time or exposure to destabilizing factors. | Standardize the entire sample preparation workflow, ensuring consistent timing for each step and uniform protection from light and heat. |
| Incomplete extraction. | Optimize the extraction protocol by adjusting the solvent-to-sample ratio, extraction time, and sonication/mixing intensity. | |
| Appearance of unknown peaks in chromatogram | This compound degradation products. | Review the sample handling procedure to identify potential causes of degradation (light, heat, pH). Analyze a freshly prepared standard to confirm the retention time of pure this compound. |
| Matrix effects from the biological sample. | Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances. | |
| Loss of this compound during storage | Improper storage conditions. | Store all this compound-containing solutions and samples at -20°C or below, protected from light.[3] Consider flushing vials with inert gas before sealing. |
| Instability in the storage solvent. | This compound is more stable in DMSO compared to methanol.[3] For aqueous solutions, ensure the pH is slightly acidic and consider adding a stabilizing agent. |
Quantitative Data on this compound Stability
Table 1: Stability of this compound in Different Solvents at Various Temperatures over Two Weeks [3]
| Solvent | Temperature | Stability |
| DMSO | 37°C | Stable |
| DMSO | 4°C | Stable |
| DMSO | -20°C | Stable |
| Methanol | 37°C | Unstable |
| Methanol | 4°C | Unstable |
| Methanol | -20°C | Unstable (degradation products detected) |
Table 2: Effect of Ascorbic Acid on this compound Degradation in Cell Culture Medium (DMEM) at 37°C [3]
| Condition | Observation |
| Without Ascorbic Acid | This compound degradation begins almost immediately. |
| With 0.5 mM Ascorbic Acid | Degradation is delayed for up to 630 minutes. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material (e.g., Passion Fruit Seeds)
-
Sample Preparation: Dry the plant material and grind it into a fine powder.
-
Extraction Solvent: Prepare a solution of 80% ethanol in water.
-
Extraction Procedure:
-
Mix the powdered plant material with the extraction solvent (e.g., 1:20 sample-to-solvent ratio).
-
Place the mixture in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature, not exceeding 70°C.
-
-
Sample Recovery:
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant containing the extracted this compound.
-
For long-term storage, evaporate the solvent under reduced pressure and store the dried extract at -20°C in the dark.
-
Protocol 2: Sample Preparation for HPLC Analysis of this compound from Plasma
-
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a structural analog of this compound)
-
Acetonitrile (ACN), ice-cold
-
Ascorbic acid solution (e.g., 1 M in water, freshly prepared)
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution and 5 µL of ascorbic acid solution. Vortex briefly.
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 3: Sample Preparation for HPLC Analysis of this compound from Cell Lysate
-
Cell Lysis:
-
After experimental treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Precipitation and Extraction:
-
Add three volumes of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% ascorbic acid) to the cell lysate.
-
Vortex thoroughly and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Final Sample Preparation:
-
Carefully collect the supernatant.
-
Evaporate the solvent to dryness.
-
Reconstitute the pellet in the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Visualizing Degradation and Prevention Strategies
This compound Degradation Pathway
Caption: Factors leading to the oxidative degradation of this compound.
Experimental Workflow for Preventing this compound Degradation
Caption: A typical workflow designed to minimize this compound degradation.
References
Technical Support Center: Piceatannol Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of Piceatannol by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal (Ion Suppression)
You observe a significantly lower signal for this compound in your biological samples compared to the standard solution, or the signal intensity is highly variable between different samples. This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the MS source.
Troubleshooting Steps:
-
Evaluate the Matrix Effect: The first step is to confirm and quantify the extent of ion suppression. The post-extraction spike method is a standard approach.
-
Protocol: Prepare three sets of samples:
-
Set A: this compound standard in a neat solvent (e.g., methanol).
-
Set B: Blank matrix extract (e.g., plasma, urine) spiked with this compound standard at the same concentration as Set A.
-
Set C: Blank matrix extract without the analyte.
-
-
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. For a robust method, the matrix factor should ideally be between 0.75 and 1.25.[1]
-
-
Improve Sample Preparation: The goal is to remove interfering components from the matrix before LC-MS analysis.
-
Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation for removing phospholipids and other interfering substances.[2] For this compound, a C18 or a mixed-mode sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): LLE with a solvent like ethyl acetate can be used to extract this compound from aqueous matrices, leaving behind many interfering components.
-
Phospholipid Removal Plates: If phospholipids are suspected to be the main cause of ion suppression, specialized phospholipid removal plates can be used for sample cleanup.[3]
-
-
Optimize Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, try to chromatographically separate them from the this compound peak.
-
Gradient Modification: Adjust the gradient profile to increase the separation between this compound and the region of ion suppression. A post-column infusion experiment can help identify the retention time window where suppression occurs.
-
Column Chemistry: Experiment with different column chemistries (e.g., Phenyl-Hexyl, Pentafluorophenyl) that may offer different selectivity for this compound and interfering matrix components.
-
-
Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, thus compensating for signal variations and improving the accuracy and precision of quantification.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects, particularly from non-volatile salts.[5]
Issue 2: Poor Recovery of this compound During Sample Preparation
You are consistently losing a significant amount of this compound during the extraction process, leading to low overall method sensitivity.
Troubleshooting Steps:
-
Evaluate Recovery: To determine where the loss is occurring, analyze each fraction of your extraction process (e.g., the sample load, wash, and elution fractions from SPE).
-
Optimize SPE Method:
-
Incorrect Sorbent: Ensure the sorbent chemistry is appropriate for this compound's properties (a polyphenol with a logP of 2.68). Reversed-phase (C18) or polymer-based sorbents are common choices.
-
Inadequate Conditioning/Equilibration: Ensure the sorbent is properly conditioned and equilibrated to the pH of the sample.
-
Sample pH: The pH of the sample can significantly affect the retention of this compound on the SPE sorbent. Since this compound has acidic hydroxyl groups, adjusting the pH of the sample to below its pKa will ensure it is in a neutral form and better retained on a reversed-phase sorbent.
-
Wash Solvent Too Strong: If this compound is found in the wash fraction, the wash solvent is too strong and is eluting the analyte prematurely. Use a weaker wash solvent.
-
Elution Solvent Too Weak: If this compound is not efficiently recovered in the elution step, the elution solvent is not strong enough. Increase the percentage of the organic solvent or use a stronger organic solvent.
-
-
Optimize LLE Method:
-
Solvent Choice: Ensure the extraction solvent has a good affinity for this compound. Ethyl acetate is a common choice.
-
pH Adjustment: Adjusting the pH of the aqueous sample can improve the partitioning of this compound into the organic phase.
-
Emulsion Formation: If emulsions are forming, try centrifugation at a higher speed or for a longer duration. Adding salt to the aqueous phase can also help break emulsions.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting components in the sample matrix.[6] These components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[7] For this compound, which is often analyzed in complex biological matrices like plasma or urine, common interfering substances include salts, phospholipids, and endogenous metabolites.
Q2: How can I quantitatively assess the matrix effect for this compound in my samples?
A2: The most common method is the post-extraction spike-in approach. This involves comparing the peak area of this compound in a solution prepared with extracted blank matrix to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect. A detailed protocol is provided in the troubleshooting guide above.
Q3: What are the most common sources of matrix effects in plasma and urine samples for this compound analysis?
A3: In plasma, phospholipids are a major cause of ion suppression in ESI-MS.[3] Salts and other endogenous small molecules can also contribute. In urine, salts and urea are significant contributors to matrix effects. The concentration of these components can vary between individuals and with hydration status, leading to variable matrix effects. A study on resveratrol, a compound structurally similar to this compound, showed that recovery of its metabolites significantly decreased as the percentage of urine in the sample increased, highlighting the impact of the urine matrix.[8]
Q4: What is the best sample preparation technique to minimize matrix effects for this compound?
A4: There is no single "best" technique, as the optimal method depends on the matrix and the required sensitivity. However, for complex matrices like plasma, Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences compared to simple protein precipitation.[2] For cleaner matrices or when high throughput is required, a "dilute-and-shoot" approach might be sufficient if the instrument is sensitive enough.[9]
Q5: Should I use a matrix-matched calibration curve for this compound quantification?
A5: Yes, using a matrix-matched calibration curve is highly recommended to compensate for matrix effects. This involves preparing your calibration standards in the same blank matrix as your samples (e.g., this compound-free plasma). This helps to ensure that the calibration standards and the unknown samples experience similar levels of ion suppression or enhancement, leading to more accurate results.
Data Presentation
Table 1: Hypothetical Quantitative Data on Matrix Effect of this compound in Human Plasma
| Sample Preparation Method | Mean Matrix Effect (%) | % RSD (n=6) |
| Protein Precipitation (Acetonitrile) | 65 | 18 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 | 12 |
| Solid-Phase Extraction (C18) | 95 | 8 |
This table illustrates that more extensive sample cleanup methods like SPE can significantly reduce the matrix effect and improve reproducibility.
Table 2: Recovery of Resveratrol Metabolites in Varying Urine Concentrations [8]
| Urine Concentration (%) | trans-Resveratrol-4'-O-d-glucuronide Recovery (%) | Resveratrol-3-O-sulfate Recovery (%) | trans-Resveratrol-3-O-β-d-glucuronide Recovery (%) | Saccharin Recovery (%) |
| 2 | 90.2 | 101.6 | 100.8 | 108.2 |
| 10 | 75.3 | 95.4 | 92.1 | 101.5 |
| 20 | 50.1 | 88.7 | 85.3 | 94.3 |
| 50 | 15.6 | 77.0 | 74.5 | 81.9 |
This data demonstrates a significant increase in ion suppression (decreased recovery) with a higher concentration of urine matrix for resveratrol metabolites, which are structurally similar to this compound and its metabolites.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples in triplicate:
-
Set A (Neat Standard): In a clean tube, add a known amount of this compound stock solution and dilute with the final mobile phase composition to the desired concentration (e.g., 100 ng/mL).
-
Set B (Post-Spiked Matrix): Process a blank biological sample (e.g., 100 µL of plasma) through your entire sample preparation procedure. In the final step, add the same amount of this compound stock solution as in Set A to the extracted matrix and bring it to the final volume with the reconstitution solvent.
-
Set C (Blank Matrix): Process a blank biological sample through your entire sample preparation procedure without adding any this compound.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = [(Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A] * 100
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. "The Impact of Phospholipids and Phospholipid Removal on Bioanalytical " by Jennifer Carmical and Stacy D. Brown [dc.etsu.edu]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Antioxidant Activity of Piceatannol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to enhancing the antioxidant activity of piceatannol derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the structural basis for the antioxidant activity of this compound and its derivatives?
A1: The antioxidant activity of this compound is largely attributed to its chemical structure, specifically the presence of hydroxyl (-OH) groups on its stilbene backbone. The catechol moiety (two adjacent hydroxyl groups on the B-ring) is particularly important, as it enhances radical scavenging ability. The 4'-OH group is pivotal for this activity, and the additional 3'-OH group in this compound, as compared to resveratrol, further increases its antioxidant potential by stabilizing the resulting phenoxy radical after donating a hydrogen atom to a free radical.
Q2: How can the antioxidant activity of this compound be enhanced through derivatization?
A2: Enhancing the antioxidant activity of this compound derivatives can be achieved through several strategies:
-
Improving Lipophilicity: Synthesizing lipophilic derivatives by adding alkyl chains can improve the solubility of this compound in non-aqueous media, such as lipids and cell membranes, potentially increasing its efficacy in biological systems. These modifications can be made while retaining the crucial catechol moiety, thus preserving or even enhancing antioxidant activity in specific environments.
-
Glycosylation: Creating glycoside derivatives can improve the water solubility and stability of this compound. While glycosylation at a key hydroxyl group might decrease the intrinsic radical-scavenging activity in some in vitro assays, it can improve bioavailability, leading to enhanced antioxidant effects in vivo.
Q3: Which signaling pathways are primarily involved in the antioxidant action of this compound?
A3: this compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating several key cellular signaling pathways:
-
NRF2/HO-1 Pathway: this compound can activate the transcription factor NRF2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
-
SIRT1 and SIRT3 Pathways: this compound's protective effects against oxidative stress are also mediated through sirtuin pathways. SIRT1 is involved in cellular stress resistance, while SIRT3 plays a crucial role in mitochondrial health, protecting against mitochondrial dysfunction and regulating autophagy.
-
PI3K/Akt Pathway: This pathway is involved in cell survival and can be modulated by this compound to protect cells from oxidative damage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and evaluation of this compound derivatives.
Synthesis and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of synthesized derivative | Incomplete reaction; Degradation of starting material or product; Suboptimal reaction conditions (temperature, solvent, catalyst). | Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC. Ensure starting materials are pure and dry. Optimize reaction conditions by testing different solvents, temperatures, and reaction times. For enzymatic synthesis, ensure the enzyme is active and the pH and temperature are optimal. |
| Difficult purification of the final product | Presence of closely related byproducts or unreacted starting materials; Poor separation on chromatography column. | Use a combination of purification techniques, such as column chromatography followed by preparative HPLC or crystallization. For HPLC, try different solvent gradients, column types (e.g., C18, phenyl-hexyl), and flow rates. High-speed countercurrent chromatography can also be an effective purification method for these compounds. |
| Unexpected peaks in NMR or Mass Spectrometry data | Presence of impurities or byproducts; Isomerization of the stilbene double bond (trans to cis); Incomplete removal of protecting groups. | Analyze the spectra carefully to identify the structures of the impurities. The presence of cis-isomers can be confirmed by characteristic coupling constants in the 1H NMR spectrum. If protecting groups are still present, repeat the deprotection step under stronger conditions or for a longer duration. |
Antioxidant Activity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible results in DPPH/ABTS assays | Instability of the DPPH or ABTS radical solution; Pipetting errors; Fluctuation in incubation temperature or time; Interference from colored compounds. | Prepare fresh radical solutions daily and store them in the dark. Use calibrated pipettes and ensure consistent mixing. Maintain a constant temperature and incubation time for all samples. Run a blank for each sample concentration to correct for background absorbance from the sample itself. |
| Low or no antioxidant activity detected | The derivative may have lower activity in the specific assay conditions; The compound is not soluble in the assay medium; The concentration range tested is too low. | Test a wider range of concentrations. Ensure the compound is fully dissolved in the assay solvent; a co-solvent like DMSO may be necessary. Consider that glycosylation of a key hydroxyl group can reduce activity in chemical-based assays like DPPH. |
| Rapid color change in DPPH assay before adding the sample | Degradation of the DPPH radical due to exposure to light or high temperature. | Prepare the DPPH working solution immediately before use and protect it from light by wrapping the container in aluminum foil. Maintain the solution at a stable, cool temperature. |
| Precipitation of the sample in the Cellular Antioxidant Activity (CAA) assay | Poor solubility of the lipophilic derivative in the cell culture medium. | Dissolve the compound in a minimal amount of a biocompatible solvent like DMSO before diluting it in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
Quantitative Data
Table 1: DPPH Radical Scavenging Activity of this compound and its Derivatives
| Compound | Modification | SC50 (μM)[1] | Notes |
| This compound | - | ~30 | Parent compound, high activity. |
| 3,5-di-O-acetyl this compound | Acetyl groups on A-ring | 35.6 | Lipophilic derivative with comparable activity to this compound.[1] |
| 3,5-di-O-butanoyl this compound | Butanoyl groups on A-ring | 28.9 | Lipophilic derivative with slightly enhanced activity.[1] |
| 3,5-di-O-octanoyl this compound | Octanoyl groups on A-ring | 32.5 | Lipophilic derivative with comparable activity.[1] |
| 3,5-di-O-palmitoyl this compound | Palmitoyl groups on A-ring | 33.1 | Lipophilic derivative with comparable activity.[1] |
| Resveratrol | Reference Compound | >40 | Lower activity than this compound and its lipophilic derivatives.[1] |
| This compound 4'-β-glucopyranoside | Glycosylation at 4'-OH | Inactive[2] | Glycosylation at the key 4'-OH position abolishes DPPH scavenging activity.[2] |
SC50: The concentration of the compound required to scavenge 50% of the DPPH radical.
Experimental Protocols
Synthesis of Lipophilic this compound Derivatives (General Procedure)
This protocol is a general guide for the synthesis of lipophilic this compound derivatives, adapted from Bernini et al. (2009).
-
Protection of Resveratrol: Resveratrol is first acylated to protect the hydroxyl groups. For example, to synthesize 3,5-di-O-acetyl resveratrol, resveratrol is reacted with acetic anhydride in pyridine.
-
Aromatic Hydroxylation: The key step is the regioselective hydroxylation of the protected resveratrol. This can be achieved using 2-iodoxybenzoic acid (IBX) in a solvent like DMSO at room temperature. The reaction introduces a hydroxyl group at the 3' position, creating the catechol moiety.
-
Reduction: An in-situ reduction step using sodium dithionite (Na2S2O4) is performed to obtain the final this compound derivative.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by characterization using NMR and mass spectrometry.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of this compound derivatives in methanol or DMSO. Create a series of dilutions from the stock solutions.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to 100 µL of each sample dilution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol or DMSO is used as a blank.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radical) is determined by plotting the percentage of inhibition against the sample concentration.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment.
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.
-
Sample Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of the this compound derivatives for 1 hour.
-
Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells to induce oxidative stress.
-
Measurement: Immediately begin measuring the fluorescence intensity (excitation at 485 nm, emission at 538 nm) every 5 minutes for 1 hour using a microplate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. A lower area under the curve indicates higher antioxidant activity.
Visualizations
Signaling Pathways
Caption: this compound promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and activation of the antioxidant response element (ARE), which upregulates genes like HO-1.
References
Validation & Comparative
Piceatannol vs. Resveratrol: A Comparative Guide to Biological Activity
Introduction
Piceatannol and resveratrol are naturally occurring stilbenoids, polyphenolic compounds produced by plants in response to stress, such as fungal infection or UV radiation.[1][2] Resveratrol, the more widely studied of the two, is well-known for its presence in red wine and grapes and has been investigated for a range of health benefits.[3][4] this compound, a structural analog and a metabolite of resveratrol, is distinguished by an additional hydroxyl group on its phenolic ring.[5] It is found in sources like passion fruit, grapes, white tea, and Japanese knotweed.[3][4]
While structurally similar, emerging research indicates that this compound often exhibits superior biological activity compared to resveratrol.[1][5] This guide provides an objective comparison of the biological activities of this compound and resveratrol, focusing on bioavailability, antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects, supported by experimental data.
Bioavailability and Metabolism
A critical factor limiting the therapeutic application of resveratrol is its low bioavailability.[6][7] this compound generally demonstrates higher bioavailability and metabolic stability. In a pharmacokinetic study in rats involving intragastric administration, the area under the plasma concentration curve for this compound was 2.1 times higher than that for resveratrol, indicating superior absorption and stability.[8] Although the oral bioavailability of resveratrol in humans is estimated to be less than 1%, this compound has shown a bioavailability of approximately 7% in rats, suggesting a potential advantage for in vivo applications.[7]
Antioxidant Activity
Both compounds are known for their antioxidant properties, but studies consistently show this compound to be a more potent radical scavenger. The additional hydroxyl group in this compound's structure enhances its ability to scavenge reactive oxygen species (ROS).[9]
Comparative Efficacy in ROS Reduction
A study using C2C12 myoblast cells demonstrated that while both compounds protect against oxidative stress, this compound's effects are more pronounced. At a concentration of 10 μM, this compound was more effective than both resveratrol and vitamin C at reducing hydrogen peroxide-induced ROS.[6][7] Furthermore, this compound showed a greater capacity to inhibit the increase in mitochondrial ROS induced by antimycin A compared to resveratrol.[6][7]
Table 1: Comparison of Antioxidant and Antiapoptotic Effects
| Parameter | Cell Line | Treatment | Resveratrol | This compound | Reference |
| Mitochondrial ROS Reduction | C2C12 | 10 µM compound + Antimycin A | Less effective | More effective | [6] |
| H₂O₂-induced ROS Reduction | C2C12 | 10 µM compound + H₂O₂ | Less effective | More effective than Resveratrol & Vitamin C | [6] |
| Antimycin A-induced Apoptosis Reduction | C2C12 | 10 µM compound + Antimycin A | Less effective | More effective | [6][7] |
Mechanism of Action
Resveratrol's protective effects are primarily mediated through the activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[6][7] this compound also utilizes the SIRT1 pathway; however, it has an additional, distinct mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[6][7] This dual-pathway activation may account for its superior cytoprotective and antioxidant effects.[6][7]
Experimental Protocol: Intracellular ROS Measurement
-
Cell Culture: C2C12 myoblast cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with 10 µM this compound or resveratrol for a specified time (e.g., 1 hour).
-
Oxidative Stress Induction: Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or antimycin A.
-
ROS Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). The cells are incubated with the probe, which fluoresces when oxidized by ROS.
-
Quantification: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.
Anti-inflammatory Activity
This compound has demonstrated greater anti-inflammatory potency than resveratrol in cellular models. Its effectiveness is linked to its superior ability to suppress pro-inflammatory cytokines and induce the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).
Comparative Efficacy in Suppressing Pro-inflammatory Cytokines
In a study using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), both compounds suppressed the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). However, the relative potency was determined to be this compound > Resveratrol.[10][11] This effect is partly attributed to the induction of HO-1, as an HO-1 inhibitor partially reversed the suppressive effects of this compound and resveratrol on cytokine production.[10][11]
Table 2: Comparison of Anti-inflammatory Effects in LPS-stimulated RAW264.7 Macrophages
| Parameter | This compound | Resveratrol | Reference |
| TNF-α Production Suppression | More potent | Less potent | [10][11] |
| IL-1β Production Suppression | More potent | Less potent | [10][11] |
| HO-1 Expression Induction | More active | Less active | [10][11] |
Mechanism of Action
The anti-inflammatory actions of both stilbenoids involve the inhibition of key inflammatory mediators. This compound's enhanced activity is correlated with its greater number of hydroxyl groups, which leads to more potent induction of HO-1.[10][11] HO-1 plays a crucial role in the anti-inflammatory response. This compound has also been shown to suppress the activation of NF-κB, a central transcription factor in the inflammatory process.[3]
Experimental Protocol: Cytokine Measurement by ELISA
-
Cell Culture and Stimulation: RAW264.7 macrophages are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound or resveratrol for 1-2 hours. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm, and cytokine concentrations are calculated based on a standard curve. The inhibitory effect of the compounds is expressed as a percentage of the control (LPS-stimulated cells without compound treatment).
Anti-Cancer Activity
This compound exhibits potent anti-cancer properties, often superior to those of resveratrol, by suppressing the proliferation of various tumor cells, inducing apoptosis, and causing cell-cycle arrest.[3][4]
Comparative Efficacy in Cancer Cell Lines
Studies have shown that this compound is a more potent anti-cancer agent than resveratrol.[1][2] For instance, this compound more effectively suppresses both anchorage-dependent and -independent growth of MCF-7 human breast cancer cells.[12] In gastric cancer cell lines, this compound inhibits proliferation and induces autophagy.[13] However, in some contexts, resveratrol may show higher cytotoxicity. One study on MCF-7 cells found resveratrol to be more cytotoxic than this compound at concentrations above 25 µM after 48 hours of incubation.[14]
Table 3: Comparison of Anti-Cancer Effects
| Cancer Type | Cell Line | Effect | Finding | Reference |
| Breast Cancer | MCF-7 | Growth Suppression | This compound is more effective at suppressing growth. | [12] |
| Breast Cancer | MCF-7 | Cytotoxicity (48h) | Resveratrol is more cytotoxic at >25 µM. | [14] |
| Gastric Cancer | SGC-7901 | Proliferation, Invasion | This compound inhibits STAT3 phosphorylation, suppressing proliferation and invasion. | [13] |
| Leukemia | K562, HL-60, L1210 | DNA Damage Protection | This compound shows significantly higher protection against DNA damage compared to resveratrol. | [15] |
Mechanism of Action
The anti-cancer effects of this compound are mediated through the modulation of multiple signaling pathways. It can suppress transcription factors like NF-κB and inhibit key kinases such as JAK-1, which is crucial for the STAT pathway involved in carcinogenesis.[3][4] this compound induces apoptosis through the activation of caspases, loss of mitochondrial potential, and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3][4]
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or resveratrol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a wavelength of ~570 nm. The IC₅₀ (half-maximal inhibitory concentration) value is then calculated.
Cardioprotective Effects
Both compounds exhibit cardioprotective properties, but this compound appears to be more potent in specific applications, such as preventing cardiac arrhythmias.[16]
Comparative Efficacy in Cardioprotection
In a study on ischemia-reperfused rat hearts, this compound demonstrated significantly more potent antiarrhythmic effects than resveratrol.[17] this compound was also found to be more potent in inhibiting several cardiac ion channels, including the sodium current (INa) and potassium currents (Ito and IKss), which is consistent with its superior antiarrhythmic activity.[17]
Table 4: Comparison of Antiarrhythmic and Ion Channel Inhibition Effects
| Parameter | This compound | Resveratrol | Reference |
| Antiarrhythmic IC₅₀ (in ischemia-reperfused rat hearts) | 3.1 ± 0.1 µmol·L⁻¹ | 33.7 ± 8.6 µmol·L⁻¹ | [17] |
| Inhibition of Sodium Current (INa) | More potent | Less potent | [17] |
| Inhibition of Transient Outward K⁺ Current (Ito) | More potent | Less potent | [17] |
| Inhibition of Steady-state K⁺ Current (IKss) | More potent | Less potent | [17] |
Mechanism of Action
The cardioprotective effects of this compound and resveratrol are multifaceted, involving antioxidant actions, enhancement of nitric oxide (NO) synthesis, and modulation of cardiac ion channels.[18] this compound's more potent inhibition of cardiac sodium and potassium channels contributes to its stronger antiarrhythmic effect by modulating the cardiac action potential.[17]
Experimental Protocol: Langendorff Ischemia-Reperfusion Model
-
Heart Isolation: Rat hearts are excised and mounted on a Langendorff apparatus, where they are retrogradely perfused with Krebs-Henseleit solution.
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes).
-
Drug Perfusion: The heart is then perfused with a solution containing either this compound or resveratrol at a specific concentration.
-
Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a set time (e.g., 30 minutes), followed by a period of reperfusion (e.g., 120 minutes).
-
Arrhythmia Assessment: Electrocardiogram (ECG) recordings are taken throughout the experiment to monitor for arrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF). The incidence and duration of these arrhythmias are quantified.
The available experimental evidence strongly suggests that this compound, while structurally similar to resveratrol, often possesses superior biological activity. Its advantages include higher bioavailability and more potent antioxidant, anti-inflammatory, and, in many cases, anti-cancer and cardioprotective effects.[5][19] The presence of an additional hydroxyl group in its structure appears to be a key factor in its enhanced efficacy, particularly in its ability to scavenge free radicals and modulate a wider range of cellular signaling pathways, such as the Nrf2/HO-1 system.[6][7][9] While resveratrol remains a significant compound of interest, this compound is emerging from its shadow as a potentially more effective natural therapeutic agent, warranting further investigation for its applications in human health and disease prevention.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Role of Resveratrol and this compound in Disease Prevention | Semantic Scholar [semanticscholar.org]
- 3. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 6. Different Antioxidative and Antiapoptotic Effects of this compound and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Differential effects of resveratrol and its natural analogs, this compound and 3,5,4'-trans-trimethoxystilbene, on anti-inflammatory heme oxigenase-1 expression in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Resveratrol, this compound, Curcumin, and Quercetin as Therapeutic Targets in Gastric Cancer—Mechanisms and Clinical Implications for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Effects of Resveratrol and Its Derivatives on the Radiation Response of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a derivative of resveratrol, moderately slows INa inactivation and exerts antiarrhythmic action in ischaemia-reperfused rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Piceatannol vs. Other Syk Kinase Inhibitors: A Comparative Efficacy Guide
An Objective Comparison for Researchers and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a significant therapeutic target in the fields of immunology and oncology due to its critical role in signal transduction pathways of various immune cells.[1][] Inhibition of Syk can modulate immune responses, making it a promising strategy for treating autoimmune diseases, inflammatory conditions, and certain hematological malignancies.[1][][3] Piceatannol, a naturally occurring polyphenolic stilbene, is a well-known inhibitor of Syk.[4][5] This guide provides a detailed comparison of this compound's efficacy against other prominent Syk inhibitors, supported by experimental data and methodologies.
Quantitative Efficacy Comparison
The inhibitory efficacy of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the in vitro potency of this compound and several other Syk inhibitors.
| Inhibitor | Type/Class | Target Kinase(s) | IC50 / Ki (Syk) | Additional Information |
| This compound | Natural Polyphenol | Syk, PKA, PKC, MLCK, CDPK | ~10-15 µM | Also demonstrates anti-inflammatory and anticancer properties.[4][6][7] |
| Fostamatinib (R406) | Small Molecule | Syk | 41 nM (IC50), 30 nM (Ki) | Prodrug of R406; approved for chronic immune thrombocytopenia.[][8][9][10] |
| Entospletinib (GS-9973) | Small Molecule | Syk | 7.7 nM | A second-generation, highly selective Syk inhibitor.[11][12][13][14][15] |
| Lanraplenib (GS-9876) | Small Molecule | Syk | 9.5 nM | A highly selective, orally active Syk inhibitor.[16][17][18][19] |
| TAK-659 (Mivavotinib) | Small Molecule | Syk, FLT3 | 3.2 nM | A potent dual inhibitor of Syk and FMS-like tyrosine kinase 3 (FLT3).[15][20][21][22] |
| Cerdulatinib (PRT062070) | Small Molecule | Syk, JAK family | 32 nM | A dual inhibitor of Syk and Janus kinases (JAK).[][23][24][25] |
As evidenced by the data, this compound exhibits a significantly higher IC50 value for Syk inhibition compared to synthetic small molecule inhibitors like fostamatinib, entospletinib, lanraplenib, TAK-659, and cerdulatinib. This indicates that this compound is a less potent inhibitor of Syk kinase activity in a cell-free context. While this compound shows activity in the micromolar range, the other listed inhibitors are potent in the nanomolar range.
Key Signaling Pathways Involving Syk Kinase
Syk plays a pivotal role in the signaling cascades initiated by various immune cell receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][26] Upon receptor engagement, Syk is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated. This initiates a cascade of downstream signaling events that ultimately lead to cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[1][26][27]
Caption: Simplified Syk signaling pathway in immune cells.
Experimental Protocols
The determination of Syk kinase inhibition is typically performed using in vitro kinase assays. These assays measure the transfer of a phosphate group from ATP to a substrate by the Syk enzyme. The potency of an inhibitor is determined by its ability to block this reaction.
General Protocol for In Vitro Syk Kinase Inhibition Assay
This protocol provides a general framework. Specific components like substrate and detection method may vary.
-
Reagent Preparation :
-
Kinase Buffer : Typically contains a buffer (e.g., 40-50 mM HEPES, pH 7.5), MgCl₂ (e.g., 10-20 mM), BSA (e.g., 0.1 mg/mL), and DTT (e.g., 1 mM).[28][29][30]
-
Syk Enzyme : Recombinant human Syk enzyme is diluted to a working concentration in the kinase buffer.
-
Substrate : A suitable peptide or protein substrate is prepared. Examples include poly(Glu, Tyr) polypeptide or specific biotinylated peptides.[28][30]
-
ATP : Prepared in kinase buffer at a concentration near its Km value for Syk (approx. 10-25 µM) to ensure competitive inhibition can be accurately measured.[31]
-
Inhibitor : The test compound (e.g., this compound) is serially diluted to various concentrations.
-
-
Kinase Reaction :
-
The Syk enzyme is pre-incubated with the various concentrations of the inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or room temperature) in a microplate well.[30][32]
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.[28][30]
-
The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes).
-
-
Detection :
-
The reaction is terminated, often by adding a solution containing EDTA, which chelates the Mg²⁺ necessary for enzyme activity.[28]
-
The amount of phosphorylated substrate is quantified. Common detection methods include:
-
ADP-Glo™ Assay : Measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted to ATP and detected via a luciferase-based reaction.[29][30]
-
Homogeneous Time-Resolved Fluorescence (HTRF) : Uses a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor (for biotinylated substrates). Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[28]
-
Time-Resolved Luminescence : Utilizes a specific peptide substrate that, upon phosphorylation, enhances the luminescence of a lanthanide ion like Terbium (Tb³⁺).[32]
-
-
-
Data Analysis :
-
The signal from each inhibitor concentration is normalized to the controls (0% inhibition for vehicle control, 100% inhibition for no enzyme).
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is calculated from this curve using a suitable regression model (e.g., four-parameter logistic fit).
-
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, Syk tyrosine kinase inhibitor (CAS 10083-24-6) | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Entospletinib (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 14. Entospletinib (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 15. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Lanraplenib monosuccinate (GS-9876 monosuccinate) | Syk Inhibitor | DC Chemicals [dcchemicals.com]
- 20. selleckchem.com [selleckchem.com]
- 21. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. - ASCO [asco.org]
- 23. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. selleckchem.com [selleckchem.com]
- 26. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. promega.com [promega.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Piceatannol: A Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Piceatannol against other alternatives, supported by experimental data. It is designed to assist researchers in evaluating this compound's potential as a therapeutic agent for neurodegenerative diseases.
Executive Summary
This compound, a natural analog of resveratrol, has demonstrated significant neuroprotective properties across a range of preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, cerebral ischemia, and age-related neurodegeneration.[1][2][3][4] Emerging evidence suggests that in several instances, this compound exhibits more potent effects than its well-researched counterpart, resveratrol.[1][5] Its neuroprotective mechanisms are multifaceted, primarily involving the activation of key cellular signaling pathways such as Sirtuin 1 (Sirt1)/Forkhead box protein O1 (FoxO1), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Sirtuin 3 (SIRT3), which collectively enhance antioxidant defenses, reduce apoptosis, and improve mitochondrial function.[4][6][7] This guide summarizes the key experimental findings, provides detailed methodologies for crucial assays, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of this compound's neuroprotective potential.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from various studies, comparing the neuroprotective effects of this compound with Resveratrol and other controls in different experimental models.
Table 1: Neuroprotection in Alzheimer's Disease Models
| Model System | Treatment | Concentration | Outcome Measure | Result | Reference |
| Aβ₂₅₋₃₅-induced toxicity in PC12 cells | This compound | 10 µM | Cell Viability (MTT Assay) | ~80% viability | [1] |
| Aβ₂₅₋₃₅-induced toxicity in PC12 cells | Resveratrol | 10 µM | Cell Viability (MTT Assay) | ~60% viability | [1] |
| Aβ₂₅₋₃₅-induced toxicity in PC12 cells | This compound | 10 µM | ROS Generation | Significant reduction | [1] |
| AlCl₃ and D-galactose-induced AD in mice | This compound | 20 mg/kg/day | Escape Latency (Morris Water Maze) | Significantly decreased latency | |
| AlCl₃ and D-galactose-induced AD in mice | This compound | 20 mg/kg/day | Aβ₁₋₄₂ levels in hippocampus | Significantly decreased |
Table 2: Neuroprotection in Parkinson's Disease Models
| Model System | Treatment | Concentration | Outcome Measure | Result | Reference |
| α-synuclein-induced toxicity in PC12 cells | This compound | 30 µM | Cell Viability (MTT Assay) | Restored to control levels | [2] |
| α-synuclein-induced toxicity in PC12 cells | Ampelopsin A | 30 µM | Cell Viability (MTT Assay) | No protective effect | [2] |
| α-synuclein aggregation | This compound | 100 µM | Thioflavin T Fluorescence | ~71% inhibition of fibril formation | [2] |
Table 3: Neuroprotection in Cerebral Ischemia Models
| Model System | Treatment | Dose | Outcome Measure | Result | Reference |
| Cerebral Ischemia/Reperfusion Injury (CIRI) in mice | This compound | 20 mg/kg/day | Neurological Severity Score | Significantly improved | [6] |
| Cerebral Ischemia/Reperfusion Injury (CIRI) in mice | This compound | 20 mg/kg/day | Infarct Volume | Significantly reduced | [8] |
| Cerebral Ischemia/Reperfusion Injury (CIRI) in mice | This compound | 20 mg/kg/day | TUNEL-positive cells | Significantly decreased | [6] |
| Global Ischemic Model in rats | This compound | 10 mg/kg | Cerebral Blood Flow | Increased | [3] |
Table 4: Neuroprotection in Aging Models
| Model System | Treatment | Dose | Outcome Measure | Result | Reference |
| D-galactose-induced aging in mice | This compound | 20 mg/kg/day | Spatial Learning & Memory | Enhanced | [4] |
| D-galactose-induced aging in mice | This compound | 20 mg/kg/day | SOD and CAT activity in hippocampus | Elevated | [4] |
| D-galactose-induced aging in mice | This compound | 20 mg/kg/day | Nrf2 Nuclear Translocation | Increased | [4] |
| Neural stem cell differentiation | This compound | 2.5 µM | Astrocyte Differentiation | Promoted | [5] |
| Neural stem cell differentiation | Resveratrol | 2.5 µM | Astrocyte Differentiation | No effect | [5] |
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate neuronal cells (e.g., PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound or Resveratrol for 2 hours.
-
Induction of Toxicity: Add the neurotoxic agent (e.g., Aβ₂₅₋₃₅ at 25 µM) to the wells and incubate for an additional 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Detection (TUNEL) Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Perfuse mouse brains with 4% paraformaldehyde and embed in paraffin. Section the brain tissue into 5 µm slices.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT and FITC-dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.
-
Counterstaining: Mount the sections with a mounting medium containing DAPI for nuclear staining.
-
Imaging: Visualize the sections using a fluorescence microscope. TUNEL-positive (apoptotic) cells will appear green, and all cell nuclei will appear blue.
Western Blot Analysis for Sirt1 and Nrf2
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer containing protease inhibitors. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 30-50 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sirt1 (1:1000), Nrf2 (1:1000), or β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a cerebral ischemia model.
Conclusion
The compiled evidence strongly supports the neuroprotective potential of this compound. Its superior efficacy in some models compared to Resveratrol, coupled with its ability to modulate key neuroprotective signaling pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to design and conduct further studies to validate and expand upon these promising findings.
References
- 1. Protective effects of this compound against beta-amyloid-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound improved cerebral blood flow and attenuated JNK3 and mitochondrial apoptotic pathway in a global ischemic model to produce neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates behavioral disorder and neurological deficits in aging mice via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is superior to resveratrol in promoting neural stem cell differentiation into astrocytes - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. This compound protects against cerebral ischemia/reperfusion‑induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Protects PC-12 Cells against Oxidative Damage and Mitochondrial Dysfunction by Inhibiting Autophagy via SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of this compound Against Cerebral Ischaemia–Reperfusion Injury Via Regulating Nrf2/HO-1 Pathway In Vivo and Vitro - ProQuest [proquest.com]
Piceatannol vs. Resveratrol: A Comparative Guide on Anti-Adipogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity, a global health concern, is characterized by the excessive expansion of white adipose tissue, a process driven by the differentiation of preadipocytes into mature, lipid-laden adipocytes—a process known as adipogenesis. Consequently, the inhibition of adipogenesis presents a promising therapeutic strategy for the prevention and treatment of obesity and its associated metabolic disorders. Among the myriad of natural compounds investigated for their anti-obesity potential, the stilbenoids piceatannol and its structural analog, resveratrol, have garnered significant attention. This guide provides an objective comparison of the anti-adipogenic effects of this compound and resveratrol, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of Anti-Adipogenic Effects
The following tables summarize the quantitative data from various studies, offering a direct comparison of the efficacy of this compound and resveratrol in inhibiting adipogenesis.
| Table 1: Inhibition of Lipid Accumulation | |||
| Compound | Cell Line | Concentration | Inhibition of Lipid Accumulation (%) |
| This compound | 3T3-L1 | 25 µM | Not specified, but significant inhibition observed[1] |
| This compound | 3T3-L1 | 50 µM | ~65%[2] |
| This compound | human vASCs | 5 µM | 16%[3] |
| This compound | human vASCs | 10 µM | 34%[3] |
| This compound | human vASCs | 20 µM | 54%[3] |
| Resveratrol | 3T3-L1 | 25 µM | 43%[4] |
| Resveratrol | 3T3-L1 | 40 µM | Slight increase from 10 µM dose[5] |
| Resveratrol | 3T3-L1 | 50 µM | 94.3%[4] |
| Resveratrol | human vASCs | 5, 10, 20 µM | Significant inhibition[3][6] |
human vASCs: human visceral adipose-derived stem cells
| Table 2: Effects on Adipogenic Marker Expression | ||||
| Compound | Cell Line | Concentration | Marker | Effect |
| This compound | 3T3-L1 | 25, 50 µM | C/EBPβ, PPARγ, C/EBPα | Reduced expression[1] |
| This compound | human vASCs | 20 µM | C/EBPα, PPARγ, aP2 | Significantly attenuated mRNA and protein levels compared to resveratrol[3][6] |
| Resveratrol | 3T3-L1 | 10-40 µM | C/EBPβ, C/EBPα, PPARγ, FABP4 | Dose-dependent reduction[5] |
| Resveratrol | 3T3-L1 | >10 µM | PPARγ, C/EBPα, SREBP-1c | Reduced gene and protein expression[5] |
| Resveratrol | human SGBS | >10 µM | PPARγ, GLUT4, FAS | Significant reduction in expression[5] |
aP2/FABP4: Adipocyte fatty acid binding protein; C/EBP: CCAAT/enhancer-binding protein; FAS: Fatty acid synthase; GLUT4: Glucose transporter type 4; PPARγ: Peroxisome proliferator-activated receptor γ; SREBP-1c: Sterol regulatory element-binding protein 1c; human SGBS: human Simpson-Golabi-Behmel Syndrome pre-adipocytes.
Signaling Pathways and Mechanisms of Action
This compound and resveratrol, despite their structural similarities, exhibit distinct mechanisms in their inhibition of adipogenesis.
This compound: Research indicates that this compound exerts its anti-adipogenic effects primarily during the early stages of adipocyte differentiation.[1] A key mechanism is the direct inhibition of the insulin receptor (IR) kinase activity.[1][7] This action disrupts the insulin signaling cascade, a critical pathway for initiating adipogenesis. By binding to the IR, this compound inhibits the phosphorylation of the insulin receptor substrate-1 (IRS-1) and the subsequent activation of the PI3K/Akt pathway.[1] This ultimately leads to the suppression of key adipogenic transcription factors like PPARγ and C/EBPα.[1]
Resveratrol: Resveratrol's anti-adipogenic action involves multiple pathways. A primary mechanism is the downregulation of the master adipogenic transcription factors, PPARγ and C/EBPα.[5][8] This leads to a decreased expression of genes involved in lipid metabolism and storage. Additionally, resveratrol has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor that, when activated, inhibits anabolic processes like lipogenesis.[5] Some studies also suggest that resveratrol can induce apoptosis in mature adipocytes, further contributing to a reduction in fat mass.[5][8]
Experimental Protocols
3T3-L1 Preadipocyte Differentiation and Treatment
This protocol outlines the standard procedure for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a common in vitro model for studying adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Calf Serum (CS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound/Resveratrol stock solutions
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% P/S and culture at 37°C in a 10% CO2 incubator.
-
Growth to Confluency: Grow cells until they are 100% confluent. Maintain the cells in this state for an additional 2 days.
-
Initiation of Differentiation (Day 0): Change the medium to a differentiation-inducing medium (MDI) containing DMEM with 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Add this compound or resveratrol at the desired concentrations.
-
Maintenance (Day 2): Replace the MDI medium with DMEM containing 10% FBS, 1% P/S, and 10 µg/mL insulin, along with the respective test compounds.
-
Maturation (Day 4 onwards): From day 4, culture the cells in DMEM with 10% FBS and 1% P/S, including the test compounds. The medium should be changed every 2 days until the cells are fully differentiated (typically between days 8 and 10), characterized by the accumulation of lipid droplets.[9]
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of intracellular lipids in differentiated adipocytes.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5 g in 100 ml isopropanol)
-
60% Isopropanol
-
100% Isopropanol
Procedure:
-
Washing: Gently wash the differentiated adipocytes with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 30 minutes at room temperature.[10]
-
Washing: Wash the fixed cells with water and then with 60% isopropanol. Allow the wells to dry completely.
-
Staining: Add Oil Red O working solution (freshly prepared by diluting the stock solution with water at a 3:2 ratio and filtering) to each well and incubate for 30 minutes at room temperature in the dark.[10]
-
Washing: Remove the staining solution and wash the cells repeatedly with water until the wash water is clear.
-
Quantification:
Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression
qPCR is employed to measure the mRNA expression levels of key adipogenic transcription factors and markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., PPARγ, C/EBPα) and a housekeeping gene (e.g., β-actin, GAPDH)
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control adipocytes using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system. The cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
Both this compound and resveratrol demonstrate significant anti-adipogenic properties, primarily by inhibiting the key transcription factors that govern adipocyte differentiation. However, available data suggests that this compound may be a more potent inhibitor of adipogenesis than resveratrol, particularly in human visceral adipose-derived stem cells.[3][6] this compound's targeted inhibition of the insulin receptor at the initial stages of differentiation presents a distinct and powerful mechanism of action.[1][7] In contrast, resveratrol's effects are more pleiotropic, involving the modulation of multiple signaling pathways.[5][8] This comparative guide provides a foundational resource for researchers and professionals in the field, highlighting the therapeutic potential of these natural stilbenoids in the context of obesity and metabolic disease research and development. Further in-depth studies are warranted to fully elucidate their comparative efficacy and mechanisms in various preclinical and clinical settings.
References
- 1. This compound, Natural Polyphenolic Stilbene, Inhibits Adipogenesis via Modulation of Mitotic Clonal Expansion and Insulin Receptor-dependent Insulin Signaling in Early Phase of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol induces apoptosis and inhibits adipogenesis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol: Anti-Obesity Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Piceatannol and Its Metabolites
A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and anti-cancer properties of the natural stilbene piceatannol and its primary metabolites.
This compound, a naturally occurring stilbenoid and a metabolite of resveratrol, has garnered significant attention for its diverse pharmacological activities. Found in various fruits, including grapes and passion fruit, this compound and its metabolites exhibit a range of biological effects, from potent antioxidant and anti-inflammatory actions to promising anti-cancer properties. This guide provides a comparative analysis of the bioactivities of this compound and its primary metabolites—isorhapontigenin, this compound-3'-O-glucuronide, and this compound sulfates—supported by available experimental data and detailed methodologies.
Metabolism of this compound
Following ingestion, this compound undergoes extensive metabolism in the body, primarily in the liver. The main metabolic pathways include glucuronidation, sulfation, and O-methylation. This results in the formation of several key metabolites, including this compound-3'-O-glucuronide, this compound sulfates, and the O-methylated metabolite, isorhapontigenin. The biological activities of these metabolites are of great interest as they may contribute to the overall therapeutic effects of this compound.
Comparative Biological Activities
The following sections detail the comparative antioxidant, anti-inflammatory, and anti-cancer activities of this compound and its metabolites based on available in vitro and in vivo data.
Antioxidant Activity
The antioxidant capacity of this compound and its metabolites is a key aspect of their protective effects against cellular damage. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| This compound | 28.9 - 35.6 | [1] |
| Isorhapontigenin | Data not available | |
| This compound-3'-O-glucuronide | Data not available | |
| This compound Sulfates | Data not available |
Anti-inflammatory Activity
This compound and its metabolites have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. A common method to assess this activity is by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Effect | Reference |
| This compound | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | Potent inhibition | [2][3] |
| TNF-α Production Inhibition (LPS-stimulated RAW264.7 cells) | Significant suppression | [2][3] | |
| Isorhapontigenin | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | Inhibition observed | [3] |
| TNF-α Production Inhibition (LPS-stimulated RAW264.7 cells) | Inhibition observed | [3] | |
| This compound-3'-O-glucuronide | Eotaxin-1 Expression (IL-13 & TNF-α stimulated HPAEC) | No significant effect | [4] |
| This compound Sulfates | Data not available |
This compound has been shown to potently inhibit the production of NO and TNF-α in activated macrophages.[2][3] Its metabolite, isorhapontigenin, also exhibits anti-inflammatory effects, though direct quantitative comparisons with this compound are limited.[3] One study indicated that this compound-3'-O-glucuronide did not significantly affect eotaxin-1 expression, suggesting it may have a different or less potent anti-inflammatory profile compared to the parent compound in this specific assay.[4]
Anti-cancer Activity
The cytotoxic effects of this compound and its metabolites against various cancer cell lines are a significant area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | 5.1 (72h) | [5] |
| OV2008 (Ovarian cancer) | 29.1 (48h) | [6] | |
| WM266-4 (Melanoma) | 29.4 (48h) | [6] | |
| A2058 (Melanoma) | 15.6 (48h) | [6] | |
| SW1990 (Pancreatic cancer) | 30.69 (48h) | [6] | |
| PANC-1 (Pancreatic cancer) | 21.82 (48h) | [6] | |
| Isorhapontigenin | Data not available | ||
| This compound-3'-O-glucuronide | Data not available | ||
| This compound Sulfates | Data not available |
This compound has demonstrated cytotoxic activity against a variety of cancer cell lines, with IC50 values in the micromolar range.[5][6] Unfortunately, there is a significant lack of publicly available data on the anti-cancer activity of its major metabolites, isorhapontigenin, this compound-3'-O-glucuronide, and this compound sulfates, in terms of their IC50 values.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (this compound or its metabolites) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to a specific volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
TNF-α Inhibition Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Culture macrophage cells (e.g., RAW264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition.
-
The IC50 value is determined from the dose-response curve.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value is determined from the dose-response curve.
Conclusion
This compound demonstrates significant antioxidant, anti-inflammatory, and anti-cancer activities. While its metabolite, isorhapontigenin, also shows biological activity, a direct and comprehensive quantitative comparison across various assays is still lacking in the scientific literature. Furthermore, there is a notable gap in the understanding of the biological activities of this compound's major metabolites, the glucuronide and sulfate conjugates. Future research should focus on isolating or synthesizing these metabolites and evaluating their activities in standardized assays to provide a complete picture of the therapeutic potential of this compound and its metabolic products. This will be crucial for the rational design and development of this compound-based therapeutics and nutraceuticals.
References
- 1. This compound Increases Antioxidant Defense and Reduces Cell Death in Human Periodontal Ligament Fibroblast under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Lipophilic this compound Derivatives Exhibiting Antioxidant Activity Prepared by Aromatic Hydroxylation with 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological Evaluation of this compound, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Piceatannol: A Procedural Guide for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of Piceatannol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a pharmaceutically active compound that requires careful handling.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to be a moderate to severe irritant to the skin and eyes.[1] Thermal decomposition may produce toxic gases such as carbon monoxide and carbon dioxide.[1] Adherence to safety protocols is mandatory when handling or disposing of this chemical.
Hazard and Safety Data Summary
| Property | Information | Source |
| CAS Number | 10083-24-6 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₄ | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| Hazard Class | Toxic, Irritant | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [2] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | [1][2] |
| Recommended Storage | Store at -20°C, protected from light and heat. | [3] |
Required Personal Protective Equipment (PPE)
Before beginning any disposal procedure, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Breathing Equipment: A NIOSH/MSHA-approved respirator is recommended, especially when handling the powder form, to avoid inhalation.[1]
-
Hand Protection: Wear chemical-resistant rubber gloves at all times.[1]
-
Eye Protection: Use chemical safety goggles to protect against splashes or dust.[1]
-
Body Protection: A standard laboratory coat should be worn.
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1] The following is a general best-practice guide for laboratory settings. Never discharge this compound waste into sewers or waterways. [2]
Step 1: Waste Segregation and Containment
-
Designate a specific, clearly labeled waste container for all this compound waste. This includes pure or unused this compound, solutions containing this compound, and any contaminated materials.
-
The container must be made of a chemically compatible material, be securely sealed to prevent leaks or spills, and be properly labeled with the chemical name and associated hazards.
-
Store the waste container in a designated, secure area, such as a satellite accumulation area within the laboratory, away from incompatible materials.
Step 2: Managing Solid this compound Waste
-
Carefully transfer any unused or waste this compound powder into the designated waste container.
-
Avoid generating dust. If possible, perform this task in a laboratory fume hood.[3]
-
Seal the container immediately after the transfer is complete.
Step 3: Managing Liquid this compound Waste
-
Collect all solutions containing this compound in the designated, sealed waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 4: Handling Contaminated Laboratory Materials
-
Any items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and empty original containers, must be considered chemical waste.
-
Place these materials in a sealed plastic bag or a separate, clearly labeled container for contaminated solid waste.
-
Rinse empty original containers with a suitable solvent (e.g., ethanol) and collect the rinsate as liquid chemical waste before disposing of the container.
Step 5: Accidental Spill Cleanup
-
In the event of a small spill, ensure the area is well-ventilated, and personnel are wearing the correct PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).
-
Carefully sweep or scoop the absorbed material into the designated chemical waste container.[3]
-
Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as contaminated waste.
Step 6: Final Disposal
-
Once the waste container is full (typically no more than ¾ full) or has been in satellite accumulation for the maximum time allowed by your institution, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Ensure all necessary paperwork and labeling are complete as required by your institution and transport regulations. This compound is generally considered non-hazardous for transport.[1]
Disposal Workflow Diagram
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
Experimental Protocols
The disposal procedures outlined in this document are based on established safety data sheets and standard laboratory waste management practices. No experimental protocols related to the chemical degradation or neutralization of this compound for disposal purposes were identified in the reviewed literature. Disposal is primarily a logistical and regulatory process rather than an experimental one. Always defer to the guidelines provided by your institution's safety office and local regulatory agencies.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Piceatannol
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling piceatannol, a naturally occurring polyphenol of significant research interest. Adherence to these procedures will help safeguard personnel and maintain the integrity of your experiments.
Essential Safety Information at a Glance
This compound is a toxic compound that can cause moderate to severe irritation to the skin and eyes. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Personnel handling this substance must be trained and familiar with the procedures for managing potent active pharmaceutical ingredients.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₄ | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Storage Temperature | -20°C | [3][4] |
| Solubility in Ethanol | ~10 mg/mL | [3][5] |
| Solubility in DMSO | ~5 mg/mL | [3] |
| Solubility in Dimethyl Formamide | ~3 mg/mL | [3] |
| Solubility in Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is crucial when handling this compound to prevent contact with skin, eyes, and the respiratory system.
Recommended Personal Protective Equipment:
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required to prevent inhalation of dust or aerosols.[1]
-
Hand Protection: Chemical-resistant gloves are mandatory. Given that this compound is often dissolved in solvents like ethanol or DMSO, nitrile or butyl rubber gloves are recommended for their broad chemical resistance. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and airborne particles.[1]
-
Body Protection: A laboratory coat or chemical-resistant coveralls should be worn to prevent skin contact.[1] Ensure clothing provides full coverage.
-
Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.
Procedural Guidance for Handling this compound
A systematic workflow ensures that this compound is handled safely and effectively from receipt to disposal. The following diagram illustrates the key steps in this process.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. safecare-gloves.com [safecare-gloves.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
